4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile
Description
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Properties
IUPAC Name |
4-chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClIN2S/c9-7-4(2-11)3-12-8-5(7)1-6(10)13-8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJXFBGCCSYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=C(C(=C21)Cl)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434679 | |
| Record name | 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700844-18-4 | |
| Record name | 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile
An In-Depth Technical Guide to 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile: Physicochemical Properties, Reactivity, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The thieno[2,3-b]pyridine core is a recognized "privileged scaffold" present in molecules with diverse biological activities, including anti-proliferative and anti-diabetic properties.[1][2] This document delineates the core physicochemical properties of the title compound, offers a predictive analysis of its spectroscopic characteristics, and details its chemical reactivity. By presenting the molecule as a versatile synthetic intermediate, this guide explains the causality behind its utility in constructing compound libraries for targeted therapeutic applications.
Introduction to the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine fused ring system is a cornerstone in the development of modern therapeutics. Its rigid, planar structure and the specific arrangement of heteroatoms make it an ideal scaffold for interacting with various biological targets. Derivatives of this core have shown potent activity as inhibitors of phosphoinositide phospholipase C (PI-PLC), an enzyme often upregulated in various cancers, leading to significant anti-proliferative effects.[2] Furthermore, certain analogues have been identified as inhibitors of hepatic gluconeogenesis, presenting a promising strategy for the treatment of type 2 diabetes mellitus.[1]
4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile (CAS 700844-18-4) is a particularly valuable derivative. It is strategically substituted with three distinct and orthogonally reactive functional groups: an iodine atom at the C2 position, a chlorine atom at the C4 position, and a carbonitrile group at the C5 position. This multi-functionalization allows for selective, stepwise chemical modifications, making it an ideal building block for creating diverse libraries of novel chemical entities aimed at exploring structure-activity relationships (SAR).
Caption: Core structure of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile.
Core Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its physicochemical properties can be reliably predicted based on its structure and data from closely related analogues.[3][4] These properties are crucial for predicting its behavior in both reaction media and biological systems.
| Property | Value | Rationale & Significance |
| IUPAC Name | 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile | Standardized nomenclature for unambiguous identification. |
| CAS Number | 700844-18-4 | Unique registry number for database tracking. |
| Molecular Formula | C₈H₂ClIN₂S | Defines the elemental composition. |
| Molecular Weight | 322.54 g/mol | Calculated from the atomic weights of the constituent atoms. Essential for stoichiometric calculations in synthesis. |
| Appearance | Predicted: Off-white to light yellow solid[4] | Based on similar halogenated heteroaromatic compounds. Physical state is critical for handling and formulation. |
| Melting Point | Predicted: >180 °C (decomposes) | High melting point is expected due to the planar, rigid structure and potential for strong intermolecular interactions. Stability may be limited at high temperatures.[4] |
| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in water[4] | Typical for planar aromatic compounds. Solubility in organic solvents is key for synthetic reactions, while aqueous solubility impacts biological assays. |
| Calculated XLogP3-AA | ~3.5 - 4.0 | Estimated based on analogues like 4-chlorothieno[2,3-b]pyridine-5-carbonitrile.[3] Indicates significant lipophilicity, affecting membrane permeability. |
| Topological Polar Surface Area (TPSA) | 64.9 Ų[3] | Calculated for the core scaffold. TPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Spectroscopic Characterization (Predictive Analysis)
A robust characterization workflow is essential to confirm the identity and purity of the compound. The following is a predictive analysis of the expected spectroscopic data, which serves as a benchmark for experimental verification.
1H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
H-3 Proton: Expected to appear as a singlet around δ 7.5-7.8 ppm.
-
H-6 Proton: Expected to appear as a singlet further downfield, likely around δ 8.5-8.8 ppm, due to the deshielding effects of the adjacent nitrogen and cyano group.
13C NMR Spectroscopy
The carbon NMR spectrum should display eight distinct signals for each carbon atom in the unique electronic environment.
-
C≡N Carbon: A characteristic signal expected in the δ 115-120 ppm range.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative halogen atoms (C2 and C4) will show distinct shifts. The C-I bond will likely place the C2 signal at a lower field (more shielded) than typical sp² carbons, while the C-Cl bond will deshield C4.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
-
Molecular Ion (M+): The primary peak will correspond to the exact mass of the molecule (~322.5 g/mol ).
-
Isotopic Pattern: A characteristic isotopic pattern will be observed due to the presence of chlorine (35Cl/37Cl in a ~3:1 ratio) and iodine (monoisotopic 127I). This results in a distinctive M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy can quickly confirm the presence of the key nitrile functional group.
-
C≡N Stretch: A sharp, strong absorption band is predicted in the range of 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group.[5]
Synthesis and Purification
The synthesis of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile requires a multi-step approach, leveraging established methodologies for constructing the thieno[2,3-b]pyridine core followed by functional group installation.
Proposed Synthetic Workflow
A plausible synthetic route begins with the construction of a substituted thieno[2,3-b]pyridinone, followed by chlorination and iodination. This workflow provides a clear, logical progression and allows for purification at intermediate stages.
Caption: Proposed workflow for the synthesis of the target compound.
Exemplary Protocol: Chlorination Step
This protocol describes the conversion of a thieno[2,3-b]pyridin-4-one intermediate to the corresponding 4-chloro derivative, a critical step in the synthesis. The causality for this choice is that phosphorus oxychloride (POCl₃) is a highly effective and standard reagent for converting cyclic amides (lactams) and pyridinones into their chloro-derivatives.
Objective: To synthesize 4-chlorothieno[2,3-b]pyridine-5-carbonitrile from 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile.
Materials:
-
4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile (1.0 eq) in phosphorus oxychloride (10 eq).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 3-5 drops). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating agent.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc), observing the disappearance of the starting material.
-
Workup - Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This highly exothermic step hydrolyzes the excess POCl₃.
-
Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The organic product will move into the DCM layer.
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual inorganic salts, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 4-chlorothieno[2,3-b]pyridine-5-carbonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile lies in the differential reactivity of its halogen substituents, enabling selective functionalization.
Caption: Reactivity map illustrating the synthetic utility of the title compound.
C2-Iodo Position: Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility. The choice of a palladium catalyst and appropriate ligands allows for the selective formation of new carbon-carbon or carbon-nitrogen bonds at this position.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to conjugated enyne systems.
-
Buchwald-Hartwig Amination: Reaction with amines allows for the installation of diverse amine functionalities.
C4-Chloro Position: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is activated towards SNAr by the electron-withdrawing effect of the fused pyridine ring's nitrogen atom and the C5-nitrile group.[4] This position readily reacts with nucleophiles, typically under basic conditions, while the C2-iodo position remains intact.
-
Common Nucleophiles: Primary and secondary amines, thiols, and alkoxides can displace the chloride to form a wide array of derivatives.
C5-Nitrile Group Transformations
The nitrile group offers further synthetic handles.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reduction: It can be reduced to a primary amine, providing another point for diversification.
Applications in Drug Discovery
The true value of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile is as a versatile starting material for generating libraries of drug-like molecules.[6] A typical workflow involves:
-
Scaffold Elaboration: Performing a cross-coupling reaction at the C2-iodo position to install a desired R¹ group.
-
Diversity Introduction: Following up with an SNAr reaction at the C4-chloro position to introduce a diverse set of R² groups.
This two-step process allows for the rapid creation of a matrix of compounds that can be screened for biological activity against targets like protein kinases, PI-PLC, or Mycobacterium tuberculosis.[2][7] The core scaffold provides the necessary geometry for target binding, while the systematically varied R¹ and R² groups probe the surrounding binding pocket to optimize potency and selectivity.
Safety and Handling
As with any halogenated, biologically active heterocyclic compound, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Use in a well-ventilated fume hood with standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
References
- Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Abdelwahab, I., et al. (2017). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent.
- BOC Sciences. CAS 930293-15-5 4-chloro-2-iodo-3-methyl-Thieno[2,3-b]pyridine-5-carbonitrile.
- ChemicalBook. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis.
- PubMed. (2018).
- BLDpharm. 1014692-62-6|4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile.
- MDPI. (2022).
- ChemicalBook. 4-Chloro-2-nitroaniline (89-63-4) 1H NMR spectrum.
- ResearchGate.
- ChemicalBook. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis.
- Sigma-Aldrich. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
- Guidechem. 4-CHLOROTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE 63873-61-0 wiki.
- PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.
- ACS Medicinal Chemistry Letters. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis.
- National Institutes of Health.
- Semantic Scholar. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
- Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- SpectraBase. (4Z)-2-(2-chloro-5-iodophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one - Optional[1H NMR] - Spectrum.
- Chem-Impex. 4-Chloro-2-pyridinemethanol.
- Chemcd. 4-chloro-2-(4,5-dihydro-1h-imidazol-2-yl)pyridine.
- Sigma-Aldrich. 4-Chloro-5-iodothieno[2,3-d]pyrimidine | 885229-27-6.
- ChemicalBook. (2022). 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE.
- SpectraBase. 4-chloro-2'-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]benzenesulfonanilide - Optional[1H NMR] - Chemical Shifts.
Sources
- 1. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. guidechem.com [guidechem.com]
- 4. srinichem.com [srinichem.com]
- 5. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Introduction: The Thieno[2,3-b]pyridine Core in Modern Drug Discovery
An In-depth Technical Guide to the Starting Materials for Thieno[2,3-b]pyridine Synthesis
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention from the medicinal chemistry community.[1] This bicyclic structure, which fuses a thiophene ring to a pyridine ring, is a cornerstone in the development of novel therapeutics due to the wide spectrum of biological activities its derivatives exhibit. These activities include potent anti-proliferative effects against various cancer cell lines, making them valuable in oncology research.[2][3] Furthermore, derivatives have shown promise as chemosensitisers, enhancing the efficacy of existing anticancer drugs, and have been investigated for antimicrobial, anti-inflammatory, and neurotropic applications.[1][4]
The biological potential of a thieno[2,3-b]pyridine derivative is profoundly influenced by the nature and position of its substituents. Consequently, the strategic selection of a synthetic route—and, critically, the starting materials for that route—is a decision of paramount importance for any research program in this area. The choice of synthesis dictates the accessible substitution patterns, overall yield, and scalability of the process.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the principal synthetic pathways to the thieno[2,3-b]pyridine core. Rather than merely listing procedures, we will delve into the chemical logic underpinning each strategy, focusing on how the choice of starting materials governs the construction of the target scaffold. We will explore two dominant and contrasting strategies: those that begin with a pyridine ring and subsequently construct the thiophene portion, and those that start with a thiophene ring and build the pyridine portion onto it.
Part 1: Synthesis via Thiophene Ring Annulation: The Thorpe-Ziegler Approach
One of the most robust and widely employed methods for constructing the thieno[2,3-b]pyridine skeleton involves the annulation (fusion) of a thiophene ring onto a pre-existing, suitably functionalized pyridine core. The cornerstone of this strategy is the Thorpe-Ziegler reaction, an intramolecular cyclization that is both efficient and versatile.
Core Starting Materials: 3-Cyanopyridine-2(1H)-thiones
The primary precursors for this approach are 3-cyanopyridine-2(1H)-thiones (or their tautomeric 2-mercapton nicotinonitrile form).[5][6] These molecules are ideal starting points as they contain all the necessary functionality in the correct arrangement for the key cyclization step:
-
A nucleophilic sulfur atom (as the thione or thiolate) for the initial alkylation.
-
A nitrile group at the C3 position, which will become the amino group of the final product.
-
An adjacent ring carbon (C4) which possesses a proton that can be abstracted to initiate the final cyclization.
These pyridine-2-thiones are themselves accessible through well-established multicomponent reactions, for example, by reacting arylidenecyanothioacetamides with β-ketoesters like ethyl acetoacetate.[6]
The Synthetic Workflow: S-Alkylation and Intramolecular Cyclization
The pathway proceeds via a two-step sequence that can often be performed in a one-pot fashion:
-
S-Alkylation: The pyridine-2-thione is first treated with an alkylating agent that contains a methylene group activated by an adjacent electron-withdrawing group (EWG). Common alkylating agents are α-haloacetonitriles, α-haloacetamides, α-haloesters, or α-haloketones.[5] This reaction, typically carried out in the presence of a mild base like sodium acetate or potassium carbonate, selectively forms a C-S bond, tethering the future C2 and C3 atoms of the thiophene ring to the pyridine core.[5][6]
-
Thorpe-Ziegler Cyclization: Upon treatment with a stronger base, such as sodium ethoxide or potassium tert-butoxide, the methylene group (now positioned alpha to both the sulfur atom and the EWG) is deprotonated.[5] The resulting carbanion acts as an intramolecular nucleophile, attacking the carbon atom of the C3-nitrile group. This cyclization forms a five-membered ring intermediate, which rapidly tautomerizes to the stable, aromatic 3-aminothieno[2,3-b]pyridine product. The choice of a potent EWG on the alkylating agent is critical, as it increases the acidity of the methylene protons, thereby facilitating the crucial carbanion formation under reasonably mild basic conditions.[5]
Data Summary: Alkylating Agents in Thorpe-Ziegler Synthesis
The selection of the α-halo alkylating agent directly determines the substituent at the 2-position of the resulting thieno[2,3-b]pyridine ring. This provides a straightforward method for introducing chemical diversity at this site.
| Alkylating Agent (X-CH₂-EWG) | Resulting C2-Substituent (-EWG) | Typical Base System | Reference |
| Chloroacetonitrile | -CN (Cyanide) | NaOAc / EtOH, reflux | [6] |
| Chloroacetamide | -C(O)NH₂ (Carboxamide) | NaOEt / EtOH | [6] |
| Ethyl Bromoacetate | -C(O)OEt (Ester) | K₂CO₃ / DMF | [5] |
| α-Chloroacetophenones | -C(O)Ar (Aroyl) | Piperidine / EtOH, reflux | [5] |
| 3-Chloropentane-2,4-dione | -C(O)CH₃ (Acetyl) | Strong base (cleavage occurs) | [5] |
Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carbonitriles
The following protocol is a representative example of the Thorpe-Ziegler approach, adapted from established literature procedures.[6]
-
S-Alkylation:
-
To a solution of the appropriate 4-aryl-3-cyano-6-methylpyridine-2(1H)-thione (10 mmol) in ethanol (50 mL), add anhydrous sodium acetate (1.2 g, 15 mmol).
-
Add chloroacetonitrile (0.76 g, 10 mmol) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
Allow the reaction to cool to room temperature. The intermediate, 2-(cyanomethylthio)pyridine, may be isolated at this stage by pouring the mixture into cold water and filtering the precipitate.
-
-
Cyclization:
-
To proceed directly (one-pot) or using the isolated intermediate, suspend the material in ethanol (50 mL).
-
Add a solution of sodium ethoxide, freshly prepared by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL).
-
Heat the resulting mixture to reflux for 1 hour. A color change or precipitation of the product may be observed.
-
After cooling, pour the reaction mixture into ice-cold water (200 mL).
-
Acidify the mixture carefully with dilute acetic acid to a pH of ~6-7.
-
Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude 3-aminothieno[2,3-b]pyridine-2-carbonitrile can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Part 2: Synthesis via Pyridine Ring Annulation: The Gewald-Friedländer Strategy
A complementary and equally powerful strategy involves constructing the pyridine ring onto a pre-formed, functionalized thiophene. This approach often begins with the Gewald reaction to create a 2-aminothiophene, which then serves as the foundation for building the fused pyridine ring via a Friedländer annulation or a related condensation reaction.
Sub-section 2.1: The Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a classic multi-component reaction that provides efficient, one-pot access to highly substituted 2-aminothiophenes from simple, readily available starting materials.[7]
Core Starting Materials:
-
A Carbonyl Compound: Any ketone or aldehyde with at least one α-methylene group can be used. Cycloalkanones (e.g., cyclohexanone, cycloheptanone) are particularly common as they lead to fused bicyclic systems after the subsequent pyridine annulation.[4]
-
An Activated Nitrile: A compound with a methylene group activated by two electron-withdrawing groups is required. Malononitrile is a frequent choice, leading to a 3-carbonitrile on the thiophene ring. Alternatively, cyanothioacetamide can be used, which directly installs a 3-carboxamide group.[4]
-
Elemental Sulfur (S₈): The source of the thiophene's sulfur atom.
The reaction is typically catalyzed by a secondary amine base, such as morpholine or piperidine, which facilitates both the initial condensation and the subsequent cyclization steps.
Mechanism and Rationale:
The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated dinitrile (a benzylidene).[7] Elemental sulfur then adds to the activated methylene group, followed by an intramolecular Michael addition of the sulfur to the β-position of the double bond. A subsequent cyclization and tautomerization, accompanied by the elimination of hydrogen sulfide, yields the stable 2-aminothiophene product. This one-pot convergence of three simple components makes it an exceptionally atom-economical and efficient method for generating the key thiophene intermediate.
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is a representative example for preparing the key thiophene intermediate from cyclohexanone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (9.8 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL).
-
Catalysis: Add triethylamine or morpholine (2 mL) as the catalyst.
-
Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 1-2 hours. Monitor by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature, during which the product usually crystallizes.
-
Isolation: Place the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Sub-section 2.2: The Friedländer Annulation to Form the Pyridine Ring
With the 2-aminothiophene in hand, the final step is the construction of the fused pyridine ring. The Friedländer annulation is the classic method for this transformation, involving the condensation of an o-amino-aromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this context, our 2-aminothiophene-3-carbonitrile or -carboxamide acts as the o-amino component.
Core Starting Materials:
-
The 2-Aminothiophene: The product from the Gewald reaction.
-
A Carbonyl Compound with an α-Methylene Group: This can be a simple ketone (like cyclohexanone), a β-ketoester (like ethyl acetoacetate), or a 1,3-diketone.[5] The choice of this partner determines the substitution pattern on the newly formed pyridine ring.
The reaction is typically promoted by either acid or base catalysts. Brønsted acids (TsOH, PPA) or Lewis acids (ZnCl₂, SnCl₄) are effective, as is base catalysis with sodium ethoxide, depending on the specific substrates.[5]
Sources
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
1H NMR spectrum of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile
Abstract
This guide provides a comprehensive, first-principles analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile. The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, making unambiguous structural confirmation paramount for synthetic and drug development applications. This document deconstructs the molecular architecture to predict the chemical shifts, multiplicities, and integration of the aromatic protons. We project a spectrum characterized by two distinct singlets in the aromatic region, with the pyridine proton significantly downfield due to potent anisotropic and inductive effects from adjacent substituents. This guide also outlines a standardized experimental protocol for acquiring high-fidelity NMR data for this class of compounds.
Introduction
The Thieno[2,3-b]pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The thieno[2,3-b]pyridine heterocyclic system is a bioisostere of quinoline and has emerged as a critical structural motif in the design of therapeutic agents. Its rigid, planar structure and unique electronic properties allow for precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including kinase inhibition and antimicrobial effects. The synthesis and characterization of novel derivatives, therefore, remain an area of intense research.
The Target Molecule: 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile
4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile is a highly functionalized derivative designed for further synthetic elaboration, likely via cross-coupling reactions at the iodo- and chloro-substituted positions. The precise arrangement of these substituents dictates the molecule's reactivity and potential biological activity. Given the possibility of isomeric products during synthesis, an irrefutable method for structural verification is not just beneficial, but essential.
The Definitive Role of ¹H NMR Spectroscopy
¹H NMR spectroscopy stands as the primary analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance via integration. For a molecule like 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile, ¹H NMR offers a direct and unambiguous fingerprint of its unique constitution.
Molecular Structure and Proton Environment Analysis
The core structure of the target molecule contains two aromatic protons located on distinct rings of the fused heterocyclic system. For the purpose of this analysis, they are designated as H-3 (on the thiophene ring) and H-6 (on the pyridine ring). The strategic placement of electron-withdrawing and anisotropic substituents creates highly differentiated electronic environments for these two protons.
Figure 1. Molecular Structure of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile with key protons highlighted.
Predicted ¹H NMR Spectrum: A First-Principles Analysis
The predicted ¹H NMR spectrum is dominated by the powerful electronic effects of the heteroatoms and substituents. No vicinal (³J) or geminal (²J) proton-proton couplings are possible, simplifying the spectrum to two singlets.
Analysis of the Pyridine Ring Proton (H-6)
-
Baseline Environment: Protons on a pyridine ring are inherently deshielded compared to benzene, with typical chemical shifts appearing between δ 7.0 and 8.6 ppm[1]. This is due to the combination of the ring current and the inductive electron withdrawal by the electronegative nitrogen atom[2].
-
Causality of Substituent Effects:
-
Cyano Group (at C-5): The nitrile functionality is a potent electron-withdrawing group through both resonance and induction. Its strong anisotropic effect will significantly deshield the adjacent H-6 proton, causing a substantial downfield shift.
-
Chloro Group (at C-4): The chlorine atom exerts a strong inductive electron-withdrawing effect, further deshielding the entire pyridine ring, including the H-6 position.
-
Fused Thiophene Ring: The fused sulfur-containing ring modulates the overall electron density, but the effects of the adjacent chloro and cyano groups are far more dominant for H-6.
-
-
Predicted Signal: Due to these cumulative deshielding effects, the H-6 proton is expected to be the most downfield signal in the spectrum. With no adjacent protons, its multiplicity will be a sharp singlet .
Analysis of the Thiophene Ring Proton (H-3)
-
Baseline Environment: Protons on an unsubstituted thiophene ring typically resonate between δ 7.0 and 7.5 ppm[3]. The sulfur heteroatom influences the ring's aromaticity and electron distribution.
-
Causality of Substituent Effects:
-
Iodo Group (at C-2): Iodine is an electronegative halogen that exerts an inductive withdrawing effect, causing a moderate downfield shift for the adjacent H-3 proton. Its large size may also introduce some steric and anisotropic contributions.
-
Fused Pyridine Ring: The electron-deficient nature of the fused pyridine ring system will draw electron density away from the thiophene ring, contributing to the overall deshielding of H-3.
-
-
Predicted Signal: The H-3 proton is expected to appear downfield from a typical thiophene proton but upfield relative to the H-6 proton. Lacking any adjacent proton neighbors, its signal will manifest as a singlet .
Summary of Predicted Spectral Data
The quantitative predictions for the ¹H NMR spectrum of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile in a standard solvent like CDCl₃ are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 | 8.5 - 9.0 | Singlet (s) | 1H | Located on the electron-deficient pyridine ring; strongly deshielded by the adjacent C-5 cyano group and C-4 chloro group. |
| H-3 | 7.8 - 8.2 | Singlet (s) | 1H | Located on the thiophene ring; deshielded by the adjacent C-2 iodo group and the fused pyridine system. |
Experimental Protocol for Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.
Figure 2. Standardized workflow for acquiring and processing the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (Chloroform-d, CDCl₃, is a common first choice). Ensure the sample is fully dissolved.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for good signal dispersion).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Set and allow the sample temperature to equilibrate (typically 298 K).
-
Acquire the ¹H NMR spectrum using a standard 30-degree pulse sequence (zg30). Accumulate 16 to 32 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm to produce a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integrate the area under each signal. The ratio of the integrals for the two aromatic singlets should be 1:1.
-
Conclusion
The ¹H NMR spectrum of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile is predicted to be clean and highly informative, featuring two singlets in the aromatic region, each integrating to one proton. The significant downfield shift of the H-6 proton (predicted δ 8.5-9.0 ppm) serves as a key diagnostic marker, confirming the influence of the potent electron-withdrawing cyano and chloro substituents on the pyridine ring. The H-3 proton is expected upfield of this, likely in the δ 7.8-8.2 ppm range. This detailed analysis provides a robust framework for the unambiguous structural confirmation of this valuable synthetic intermediate, ensuring scientific integrity in research and development workflows.
References
-
Abdellatif, K. R. A., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Cairo University Scholar. [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
ResearchGate. Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. [Link]
-
ResearchGate. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. [Link]
-
Abraham, R. J., & Mobli, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Wikipedia. Thiophene. [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of the Thieno[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A thorough understanding of the molecular structure of novel thieno[2,3-b]pyridine analogues is paramount for establishing robust structure-activity relationships (SAR) and for the development of new therapeutic agents. Among the suite of analytical techniques available for structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool. This guide provides a comprehensive overview of the ¹³C NMR analysis of the thieno[2,3-b]pyridine core, offering insights into the interpretation of spectral data and practical guidance for experimental setup.
The Thieno[2,3-b]pyridine Core: A Structural Overview
The thieno[2,3-b]pyridine ring system consists of a thiophene ring fused to a pyridine ring. The numbering of the atoms in the scaffold, as adopted in this guide, is illustrated in the diagram below. Understanding this numbering is crucial for the correct assignment of NMR signals.
Caption: Numbering of the thieno[2,3-b]pyridine scaffold.
Fundamental Principles of ¹³C NMR for the Thieno[2,3-b]pyridine Scaffold
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The key parameters obtained from a ¹³C NMR spectrum are the chemical shift (δ), which indicates the electronic environment of each carbon atom, and coupling constants (J), which can provide information about the connectivity of atoms.
The chemical shifts in the thieno[2,3-b]pyridine system are influenced by several factors:
-
Hybridization: sp² hybridized carbons of the aromatic rings resonate at a lower field (higher ppm values) compared to sp³ hybridized carbons.
-
Electronegativity of Heteroatoms: The nitrogen and sulfur atoms in the rings have a significant impact on the chemical shifts of adjacent carbons. The electronegative nitrogen atom generally deshields the neighboring carbons (C6 and C7a), causing them to resonate at a lower field.
-
Aromatic Ring Current: The delocalized π-electrons in the aromatic system induce a ring current that influences the magnetic field experienced by the carbon nuclei, affecting their chemical shifts.
-
Substituent Effects: The introduction of substituents on the thieno[2,3-b]pyridine core can cause significant changes in the chemical shifts of the ring carbons. Electron-donating groups (EDGs) tend to shield the carbons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups (EWGs) have the opposite effect, causing downfield shifts.
Characteristic ¹³C NMR Chemical Shifts of the Thieno[2,3-b]pyridine Core
The chemical shifts of the carbon atoms in the unsubstituted thieno[2,3-b]pyridine scaffold have been reported and serve as a baseline for the analysis of its derivatives. The approximate chemical shift ranges for each carbon are summarized in the table below. It is important to note that these values can vary depending on the solvent and the concentration of the sample.
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| C2 | 120 - 130 |
| C3 | 125 - 135 |
| C3a | 140 - 150 |
| C4 | 115 - 125 |
| C5 | 130 - 140 |
| C6 | 145 - 155 |
| C7a | 150 - 160 |
The Influence of Substituents on ¹³C NMR Spectra
The predictive power of ¹³C NMR spectroscopy lies in the systematic changes observed in chemical shifts upon substitution. A comprehensive study on a series of monosubstituted thieno[2,3-b]pyridines has provided valuable insights into these effects.[3]
-
Electron-Donating Groups (e.g., -NH₂, -OH, -OCH₃): When placed on the pyridine ring, EDGs cause an upfield shift (to lower ppm values) of the ortho and para carbons. For instance, an amino group at the C6 position will significantly shield C5 and C7a.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -C(O)R): EWGs have the opposite effect, deshielding the ortho and para carbons and shifting their signals to a lower field. A nitro group at the C5 position, for example, will cause a downfield shift of the C4 and C6 signals.
-
Halogens (e.g., -Cl, -Br): Halogens exhibit a more complex behavior due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects. Generally, they cause a downfield shift of the ipso-carbon (the carbon to which they are attached) and smaller shifts of the other ring carbons.
-
Steric Effects: Bulky substituents can cause steric compression, which can lead to either shielding or deshielding of nearby carbons, depending on the specific geometry.
A detailed analysis of these substituent-induced chemical shifts (SCS) can be a powerful tool for determining the position of substitution on the thieno[2,3-b]pyridine scaffold.
Experimental Protocol for High-Quality ¹³C NMR Spectra
Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural analysis. The following is a general protocol that can be adapted for various thieno[2,3-b]pyridine derivatives.
Caption: A typical experimental workflow for ¹³C NMR analysis.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent is used to provide a lock signal for the NMR spectrometer. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for thieno[2,3-b]pyridine derivatives due to its good solubilizing power for a wide range of organic compounds.[4] Chloroform-d (CDCl₃) is also frequently used.[3]
-
Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard ¹³C NMR experiment.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard to reference the chemical shifts to 0 ppm.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for ¹H) provide better signal dispersion and sensitivity.
-
Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used for routine analysis. This sequence provides a spectrum with singlets for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic compounds, including thieno[2,3-b]pyridines.
-
Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a positive, absorptive lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm or by referencing to the residual solvent peak.
Advanced 2D NMR Techniques for Signal Assignment
For complex thieno[2,3-b]pyridine derivatives with many overlapping signals in the ¹³C NMR spectrum, 1D experiments may not be sufficient for unambiguous signal assignment. In such cases, 2D NMR techniques are invaluable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (¹JCH coupling). This allows for the straightforward assignment of protonated carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). HMBC is particularly useful for assigning quaternary carbons, which do not have directly attached protons and therefore do not show up in an HSQC spectrum.
Caption: Illustrative HMBC correlations from H5 in the thieno[2,3-b]pyridine scaffold.
Case Study: The Role of ¹³C NMR in Structure Elucidation
In the synthesis of novel thieno[2,3-b]pyridine derivatives as potential Pim-1 kinase inhibitors, ¹³C NMR spectroscopy was crucial for confirming the structures of the synthesized compounds. For example, the presence of a ketone carbonyl carbon signal at approximately 188.1 ppm in the ¹³C NMR spectrum of one derivative was a key piece of evidence for the successful chemical transformation.[5] Similarly, in another study, the disappearance of a singlet signal for a CH₂ group and the appearance of new signals for NH₂ groups in the ¹H NMR spectrum, corroborated by the corresponding changes in the ¹³C NMR spectrum, confirmed the cyclization to the thieno[2,3-b]pyridine core.[6]
Conclusion
¹³C NMR spectroscopy is an indispensable technique for the structural characterization of the thieno[2,3-b]pyridine scaffold and its derivatives. A thorough understanding of the fundamental principles of ¹³C NMR, the characteristic chemical shifts of the core, and the influence of substituents allows for the accurate and efficient elucidation of molecular structures. By employing a systematic experimental approach and leveraging advanced 2D NMR techniques when necessary, researchers can gain deep insights into the structure of these important heterocyclic compounds, thereby accelerating the drug discovery and development process.
References
-
Klemm, L. H., et al. (1988). ¹³C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Magnetic Resonance in Chemistry, 26(11), 946-951. [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 836. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2023). RSC Medicinal Chemistry, 14(3), 514-527. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2022). ChemistryOpen, 11(3), e202100299. [Link]
-
Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. (2023). International Journal of Molecular Sciences, 24(13), 11005. [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[4][7]pyridine scaffold. (2022). ResearchGate. [Link]
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3634-3643. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2022). Journal of Molecular Structure, 1251, 132007. [Link]
-
The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. (2014). RSC Advances, 4(92), 50692-50700. [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2021). The Journal of Organic Chemistry, 86(17), 11953-11959. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2022). Cancer Biology & Therapy, 23(1), 320-331. [Link]
-
A guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1953-1972. [Link]
-
13C NMR analysis of cellulose samples from different preparation methods. (2013). Cellulose, 20(4), 1647-1657. [Link]
Sources
- 1. Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines [mdpi.com]
- 2. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Thienopyridine Scaffold and the Strategic Role of the Iodo Group
An In-depth Technical Guide to the Reactivity of the Iodo Group on the Thienopyridine Ring
The thienopyridine core, a heterocyclic scaffold composed of fused thiophene and pyridine rings, is of paramount importance in medicinal chemistry and drug development. This structure is the backbone of blockbuster antiplatelet agents like clopidogrel and prasugrel, which are critical in the management of atherothrombotic diseases.[1][2][3] The biological activity of these molecules is highly dependent on the substituents attached to the core, making the development of versatile synthetic methodologies for their functionalization a key area of research.
Among the various synthetic handles employed for the elaboration of the thienopyridine nucleus, halogen atoms—and the iodo group in particular—stand out for their exceptional versatility. In the realm of transition metal-catalyzed cross-coupling reactions, the reactivity of halogens follows a well-established trend: I > Br > Cl. The carbon-iodine bond is the longest and weakest among the halogens, facilitating its facile oxidative addition to a low-valent metal center, which is often the rate-determining step in many catalytic cycles.[4][5] This inherent reactivity makes iodo-thienopyridines highly valuable and preferred substrates for constructing complex molecular architectures, enabling the introduction of a wide array of carbon and heteroatom substituents.
This guide provides a comprehensive exploration of the reactivity of the iodo group on the thienopyridine ring, focusing primarily on its utility in palladium-catalyzed cross-coupling reactions. As a senior application scientist, the narrative will not only detail the protocols but also delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: The Workhorse of C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions
The iodo group on a thienopyridine ring is an ideal electrophilic partner for a multitude of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, allowing for the precise and efficient formation of new bonds under relatively mild conditions.[5][6] The general catalytic cycle, though nuanced for each specific reaction, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent (boronic acid or ester) with an organic halide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of the boron reagents.[4][7]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) complexes like Pd(PPh₃)₄ are often effective. Alternatively, a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species. The choice of catalyst can influence reaction rates and yields, with more complex ligands being used for less reactive halides (e.g., chlorides). For a highly reactive iodo-thienopyridine, simpler catalyst systems are often sufficient.[4][8]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[9] The choice of base can significantly impact the reaction's success, with stronger, more soluble bases like Cs₂CO₃ often being superior for challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is common. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Representative Protocol: Suzuki-Miyaura Coupling of 2-Iodo-thieno[2,3-b]pyridine
-
To a reaction vessel, add 2-iodo-thieno[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv).
-
Add the degassed solvent system, typically a mixture like Dioxane/H₂O (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring at a temperature ranging from 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylated thienopyridine.[10]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (e.g., CuI).[12]
-
Palladium Catalyst: Functions as in the Suzuki coupling, activating the iodo-thienopyridine via oxidative addition.
-
Copper(I) Co-catalyst: The crucial role of CuI is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-complex. This allows the reaction to proceed under milder conditions, often at room temperature.[12]
-
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent.
-
Copper-Free Conditions: While the copper co-catalyst is highly effective, it can promote undesirable alkyne homocoupling (Glaser coupling).[13] Therefore, various "copper-free" Sonogashira protocols have been developed, which typically require higher temperatures or more sophisticated palladium catalysts to function efficiently.[13]
Representative Protocol: Copper-Catalyzed Sonogashira Coupling
-
In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the iodo-thienopyridine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent like DMF or THF.
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv) and the copper(I) iodide (CuI, 0.04 equiv).
-
Add an amine base, such as triethylamine (Et₃N, 2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the alkynylated thienopyridine.[14]
Stille Coupling: Versatility Through Organostannanes
The Stille coupling is a highly versatile reaction that joins an organostannane (organotin) compound with an organic halide.[15][16] It tolerates a wide variety of functional groups, making it valuable in complex molecule synthesis.[17]
Causality Behind Experimental Choices:
-
Organostannane Reagents: A key advantage is the stability of organostannanes to air and moisture. However, their primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[7]
-
Catalyst System: Pd(PPh₃)₄ is a very common and effective catalyst. The ligands on the palladium are crucial; electron-rich and bulky phosphine ligands often accelerate the reaction.[17]
-
Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle.[18]
Caption: Experimental workflow for a typical Stille cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[19][20] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Ligand is Key: The success of this reaction is critically dependent on the choice of phosphine ligand. Early systems had limited scope. The development of sterically hindered and electron-rich alkylphosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald and Hartwig groups was a breakthrough, allowing for the coupling of a vast range of amines and aryl halides under milder conditions.[21] These bulky ligands promote the rate-limiting reductive elimination step and stabilize the active catalytic species.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine, forming the amide, which is the active nucleophile in the catalytic cycle.
-
Substrate Scope: The high reactivity of the C-I bond in iodo-thienopyridines makes them excellent substrates for this transformation, often allowing for successful coupling even with less reactive amines.[22]
Representative Protocol: Buchwald-Hartwig Amination
-
Charge a Schlenk tube with the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOtBu, 1.5 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add the iodo-thienopyridine (1.0 equiv), the amine (1.2 equiv), and an anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a plug of silica gel or celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the product via column chromatography.
| Reaction | Coupling Partner | Key Catalyst/Reagent | Typical Base |
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA |
| Stille | Organostannane | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often not required) |
| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃ / Bulky Ligand | NaOtBu, LHMDS |
| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ |
| Caption: Summary of common palladium-catalyzed reactions for iodo-thienopyridines. |
Section 2: Beyond Palladium: Other Key Transformations
While palladium catalysis dominates the functionalization of iodo-thienopyridines, other important reactions leverage the unique properties of the carbon-iodine bond.
Nucleophilic Aromatic Substitution (SₙAr)
Typically, aryl halides are resistant to nucleophilic substitution. However, the SₙAr reaction can occur if the aromatic ring is sufficiently electron-deficient.[23] In the thienopyridine system, the electron-withdrawing nature of the pyridine nitrogen can activate adjacent positions (positions 2 and 4 of a pyridine ring) towards nucleophilic attack.[24]
An iodo group at a position activated by the pyridine nitrogen can be displaced by strong nucleophiles (e.g., thiolates, alkoxides).[25] The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[23] While less common than cross-coupling for iodoarenes (due to the high reactivity of iodine in other pathways), SₙAr can be a viable and catalyst-free strategy under specific conditions, particularly with highly activated substrates or very strong nucleophiles.
Halogen-Metal Exchange: Generating Nucleophilic Thienopyridines
The polarity of the C-I bond allows for facile halogen-metal exchange upon treatment with organolithium reagents, such as n-butyllithium (n-BuLi). This reaction effectively inverts the polarity of the carbon atom, transforming the electrophilic iodo-thienopyridine into a highly nucleophilic lithiated thienopyridine intermediate.
This in situ-generated organolithium species is a powerful synthetic tool that can be quenched with a wide range of electrophiles to introduce diverse functional groups.
Caption: Synthetic utility of halogen-metal exchange on an iodo-thienopyridine.
Conclusion
The iodo group is an exceptionally powerful and versatile functional handle on the thienopyridine ring system. Its high reactivity in palladium-catalyzed oxidative addition makes it the substrate of choice for a vast array of cross-coupling reactions, including the Suzuki, Sonogashira, Stille, and Buchwald-Hartwig reactions. These methods provide reliable and modular access to a diverse library of substituted thienopyridines, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the ability to undergo halogen-metal exchange to generate a potent nucleophile further broadens its synthetic utility. A thorough understanding of the principles and protocols governing the reactivity of iodo-thienopyridines is therefore essential for any scientist working on the synthesis of novel therapeutics based on this privileged scaffold.
References
-
Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]
-
Al-Soud, Y. A., et al. (2003). Synthesis of Some Thienopyrimidine Derivatives. Molecules. [Link]
-
Gaily, M. H., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
-
Huston, T. P., & Lakkireddy, D. (2011). Thienopyridine therapy and risk for cardiovascular events in secondary prevention. Current Atherosclerosis Reports. [Link]
-
Kumar, A., & Kumar, V. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry. [Link]
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
-
Al-Hokbany, N. S., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules. [Link]
-
ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
-
Z.‐Goti, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
-
Reddy, T. S., et al. (2023). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Fleming, F. F., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. [Link]
-
Anand, S. X., & G, S. K. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
-
YouTube. (2021). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. [Link]
-
ResearchGate. (n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. [Link]
-
Casado, A. L., et al. (2002). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Hafez, H. N., & El-Gazzar, A.-R. B. A. (2009). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Journal of the Chinese Chemical Society. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Gaina, L., et al. (2020). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Sibbing, D., et al. (2010). Optimizing of Thienopyridine Therapy by Multiple Electrode Platelet Aggregometry in Clopidogrel Low Responders Undergoing PCI. Thrombosis and Haemostasis. [Link]
-
Kumar, A., et al. (2021). Domino Suzuki-Miyaura Cross-Coupling and Oxidative Condensation Reaction: An Approach Towards Synthesis of Phenanthridine and Its Analogues. ChemRxiv. [Link]
-
Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
-
Bruneau, A., & Dorel, R. (2020). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
-
Capodanno, D., & Angiolillo, D. J. (2010). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Pharmacotherapy. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
YouTube. (2024). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube. [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
-
Takanami, T., & Ishizeki, T. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
-
Guedes, G. P., et al. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Inorganics. [Link]
-
Al-Masri, M. (Ed.). (2020). Palladium-Catalyzed Reactions. MDPI. [Link]
-
Tanaka, H., et al. (1998). On the mechanism of lithiation of uridine derivatives with lithium dialkylamides. Tetrahedron. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
de Vries, J. G. (2006). A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. Dalton Transactions. [Link]
-
Zhang, W., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube. [Link]
-
Riyadh, S. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
YouTube. (2023). Heck Reaction example 3. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... ResearchGate. [Link]
Sources
- 1. Thienopyridine therapy and risk for cardiovascular events in secondary prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
- 5. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 6. mdpi.com [mdpi.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. research.rug.nl [research.rug.nl]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 25. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Kinase Inhibitors Using the Thieno[2,3-b]pyridine Scaffold: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel kinase inhibitors based on the versatile thieno[2,3-b]pyridine scaffold. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to navigate the complexities of kinase inhibitor development, from initial chemical synthesis to biological validation. The thieno[2,3-b]pyridine core is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent kinase inhibition.[1]
Introduction: The Thieno[2,3-b]pyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The thieno[2,3-b]pyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a solid anchor for substituents that can be tailored to interact with specific residues within the ATP-binding pocket of various kinases. This adaptability has led to the development of inhibitors targeting a range of kinases, including Pim-1, PI3K, and DRAK2.[2]
The general structure of a thieno[2,3-b]pyridine-based kinase inhibitor often features key pharmacophoric elements designed to mimic the interactions of ATP with the kinase. Strategic modifications to this scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
PART 1: Synthetic Strategies and Methodologies
The synthesis of thieno[2,3-b]pyridine derivatives typically involves a multi-step process, commencing with the construction of a substituted 2-aminothiophene ring, followed by the annulation of the pyridine ring. A common and efficient method for the initial thiophene synthesis is the Gewald reaction.
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction is a one-pot, multi-component reaction that utilizes a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or triethylamine) to yield a polysubstituted 2-aminothiophene.[3][4][5] This reaction is highly valued for its operational simplicity and the diversity of substituted thiophenes it can generate.
The mechanism of the Gewald reaction initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[4][5] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile and subsequent intramolecular cyclization and tautomerization to afford the 2-aminothiophene product.
Construction of the Thieno[2,3-b]pyridine Core
Following the synthesis of the 2-aminothiophene intermediate, the pyridine ring is typically annulated through a cyclization reaction. A prevalent strategy involves the reaction of the 2-aminothiophene with a suitable precursor that provides the remaining atoms for the pyridine ring. For instance, a Thorpe-Ziegler cyclization can be employed.[6]
A representative synthetic scheme for a 3-amino-thieno[2,3-b]pyridine-2-carboxamide, a common core for many kinase inhibitors, is outlined below. This approach often starts with the formation of a 2-amino-3-cyanothiophene, which then undergoes further reactions to build the fused pyridine ring.
Caption: General synthetic workflow for thieno[2,3-b]pyridine kinase inhibitors.
PART 2: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis, purification, and characterization of a representative thieno[2,3-b]pyridine kinase inhibitor.
Protocol 1: Synthesis of a 3-Amino-thieno[2,3-b]pyridine-2-carboxamide Intermediate
This protocol is adapted from established literature procedures and outlines a common route to a key intermediate.[1][7]
Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)
-
Reagents and Equipment:
-
Substituted ketone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
To a round-bottom flask, add the ketone, malononitrile, and ethanol.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the elemental sulfur, followed by the dropwise addition of morpholine.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Synthesis of the 3-Amino-thieno[2,3-b]pyridine-2-carboxamide Core
-
Reagents and Equipment:
-
2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (from Step 1) (1.0 eq)
-
Appropriate α-halo-N-arylacetamide (e.g., 2-chloro-N-(3-chlorophenyl)acetamide) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2-aminothiophene-3-carbonitrile in DMF.
-
Add the α-halo-N-arylacetamide and the base (e.g., Na₂CO₃).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Protocol 2: Purification by Column Chromatography
The crude product from the synthesis often requires purification to remove unreacted starting materials and byproducts.
-
Materials:
-
Crude thieno[2,3-b]pyridine derivative
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient), determined by TLC analysis.
-
Chromatography column and accessories
-
-
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, product-adsorbed silica onto the top of the packed column.
-
Elute the column with the solvent system, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thieno[2,3-b]pyridine derivative.
-
Protocol 3: Characterization of the Final Product
Structural confirmation of the synthesized compound is crucial. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]
-
¹H NMR Spectroscopy: Provides information about the number and types of protons and their connectivity. For a typical 3-amino-thieno[2,3-b]pyridine-2-carboxamide, one would expect to see signals for the aromatic protons on the thieno[2,3-b]pyridine core and any aryl substituents, as well as signals for the amine and amide protons.
-
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.
-
Mass Spectrometry (e.g., ESI-MS): Determines the molecular weight of the compound, confirming its elemental composition.[8] The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the target molecule.
Purity Analysis: The purity of the final compound should be assessed, typically by High-Performance Liquid Chromatography (HPLC), and should be ≥95% for use in biological assays.[9]
PART 3: Biological Evaluation
Once a novel thieno[2,3-b]pyridine derivative has been synthesized and characterized, its biological activity as a kinase inhibitor must be evaluated. This typically involves in vitro kinase assays to determine the compound's potency and selectivity, followed by cell-based assays to assess its effects in a more physiologically relevant context.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[10][11][12] This allows for the determination of a compound's inhibitory effect on a specific kinase.
-
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Synthesized thieno[2,3-b]pyridine inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
-
-
Procedure:
-
Kinase Reaction:
-
Prepare a serial dilution of the thieno[2,3-b]pyridine inhibitor in a suitable buffer (e.g., kinase reaction buffer with a final DMSO concentration of ≤1%).
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[11]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13][14]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12][13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15][16]
-
-
Caption: Workflow for determining the IC50 value of a kinase inhibitor.
Protocol 5: Cell-Based Assay for Efficacy
Cell-based assays are essential for evaluating the efficacy of a kinase inhibitor in a cellular context, providing insights into its cell permeability, target engagement, and effects on cell signaling and viability.[2][17]
Example: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium and supplements.
-
96-well clear or opaque-walled cell culture plates.
-
Synthesized thieno[2,3-b]pyridine inhibitor.
-
MTT or CellTiter-Glo® reagent.
-
Plate reader (spectrophotometer or luminometer).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the thieno[2,3-b]pyridine inhibitor for a specified period (e.g., 48 or 72 hours). Include vehicle-treated controls.
-
At the end of the treatment period, add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate as required for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Data Presentation and Interpretation
The results from the biological assays should be presented clearly to allow for straightforward interpretation and comparison of different compounds.
Table 1: Example Data for Novel Thieno[2,3-b]pyridine Kinase Inhibitors
| Compound ID | Target Kinase | In Vitro IC₅₀ (nM) | Cell-Based GI₅₀ (nM) (Cell Line) |
| TPK-001 | Kinase X | 15 | 120 (Cancer Cell Line A) |
| TPK-002 | Kinase X | 5 | 55 (Cancer Cell Line A) |
| TPK-003 | Kinase Y | 250 | >1000 (Cancer Cell Line B) |
This structured presentation of data facilitates the identification of lead compounds with potent and cell-permeable activity, guiding further optimization efforts in the drug discovery pipeline.
References
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... - ResearchGate. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - NIH. Available at: [Link]
-
New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters - PubMed Central. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]
-
Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines - ResearchGate. Available at: [Link]
-
In vitro ADP-Glo kinase assay - Bio-protocol. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Available at: [Link]
-
Synthesis of new functionalized thieno[2,3-b]pyridines - Semantic Scholar. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]
-
(PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy - ResearchGate. Available at: [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. Available at: [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
-
IC50 Determination - edX. Available at: [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - NIH. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity - ResearchGate. Available at: [Link]
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. Available at: [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. Available at: [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
Sources
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 3. d-nb.info [d-nb.info]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. promega.com [promega.com]
- 13. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. carnabio.com [carnabio.com]
- 15. courses.edx.org [courses.edx.org]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking Studies of Thieno[2,3-b]pyridine Derivatives with Protein Kinases
Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class
The thieno[2,3-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and capacity for diverse functionalization have established it as a "privileged" structure, capable of interacting with a wide array of biological targets. Notably, derivatives of this scaffold have demonstrated potent anti-proliferative and anti-cancer activities.[1][2] Many of these effects are attributed to their interaction with protein kinases.
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including cell growth, proliferation, and differentiation.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[3][4] A significant number of FDA-approved cancer therapies are small-molecule kinase inhibitors.[3]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thieno[2,3-b]pyridine derivative) when bound to a second (a receptor, such as a protein kinase).[5] This in silico method provides critical insights into the binding mode, affinity, and selectivity of a compound, thereby guiding rational drug design and minimizing the need for extensive, costly, and time-consuming initial laboratory screening.[5][6]
This guide provides a detailed, experience-driven protocol for conducting molecular docking studies of novel thieno[2,3-b]pyridine derivatives against protein kinase targets. We will move beyond a simple list of steps to explain the scientific rationale behind each phase of the workflow, ensuring a robust and reproducible study.
Foundational Concepts
The Thieno[2,3-b]pyridine Scaffold: A Versatile Kinase Binder
The thieno[2,3-b]pyridine scaffold acts as an excellent bioisostere for the adenine ring of ATP (Adenosine Triphosphate). Most kinase inhibitors are ATP-competitive, meaning they bind in the same pocket as ATP, preventing the kinase from performing its phosphorylation function.[7][8] The thieno[2,3-b]pyridine core can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that anchors ATP.[7][9] This interaction is a cornerstone of potent kinase inhibition.[3][9][10] Modifications at various positions on the scaffold allow for the optimization of interactions with other parts of the ATP-binding pocket, enhancing both potency and selectivity.[11]
Protein Kinases: Structure of the ATP-Binding Site
The catalytic domain of a protein kinase is comprised of two lobes, the N-lobe and the C-lobe. The ATP-binding site is situated in a deep cleft between these two lobes.[3] Key features include:
-
Hinge Region: Connects the N- and C-lobes and forms critical hydrogen bonds with the adenine moiety of ATP (and ATP-competitive inhibitors).[9]
-
DFG Motif (Asp-Phe-Gly): A conserved motif at the start of the activation loop. Its conformation ("DFG-in" for active, "DFG-out" for inactive) dictates the state of the kinase and is a target for specific types of inhibitors.[11][12]
-
Solvent-Exposed Region: An area where substitutions on the inhibitor can be made to improve properties like solubility and selectivity.[11]
The Molecular Docking Workflow: A Step-by-Step Protocol
This protocol is designed using widely accessible and validated software tools such as AutoDock Vina, MGLTools, and PyMOL. The principles, however, are transferable to other docking suites.
Diagram 1: General Molecular Docking Workflow A visual overview of the entire process from preparation to analysis.
Caption: The three-phase workflow for molecular docking studies.
Protocol 1: Receptor (Protein Kinase) Preparation
Rationale: Raw PDB (Protein Data Bank) files contain crystallographic water molecules, co-factors, and other ligands that can interfere with docking.[13][14] They also lack hydrogen atoms. This protocol prepares the protein by cleaning the structure and adding hydrogens, creating a chemically correct receptor model.[15][16]
-
Obtain Crystal Structure: Download the 3D structure of your target kinase from the RCSB PDB database.[17][18] Prioritize high-resolution (<2.5 Å) structures that are co-crystallized with a ligand in the ATP-binding site. This known ligand is crucial for validating your docking protocol.
-
Clean the PDB File:
-
Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera, or Discovery Studio Visualizer).
-
Remove all non-essential molecules: water molecules (resname HOH), co-factors, ions, and any ligands present, except for the co-crystallized ligand if you are performing protocol validation first.[14][19]
-
If the biological unit is a monomer but the PDB file contains a dimer or multimer, remove the extra chains.[14]
-
-
Add Hydrogens and Assign Charges:
-
Load the cleaned PDB file into AutoDock Tools (ADT).
-
Navigate to Edit -> Hydrogens -> Add. Select "Polar only" and click OK. This step is vital as hydrogen bonds are a primary driver of kinase-inhibitor interactions.[20]
-
Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger). This assigns partial atomic charges necessary for the scoring function's electrostatic calculations.
-
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file (Grid -> Macromolecule -> Choose). This format contains the atomic coordinates, charge information, and atom types required by AutoDock Vina.
Protocol 2: Ligand (Thieno[2,3-b]pyridine Derivative) Preparation
Rationale: Ligands must be converted from a 2D drawing or simple 3D structure into a format that is energetically minimized and contains the correct charge and atom type information for the docking software.
-
Generate 3D Structure:
-
Draw your 2D thieno[2,3-b]pyridine derivative using software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to 3D. Most chemical drawing programs have this feature. Save the structure as a .mol or .sdf file.
-
-
Energy Minimization & Format Conversion:
-
Open the 3D ligand file in a program like Avogadro or use an online tool to perform an energy minimization (e.g., using the MMFF94 force field). This ensures the ligand has realistic bond lengths and angles.
-
Load the minimized ligand into AutoDock Tools. ADT will automatically detect the root, set torsions, and assign charges.
-
Save the prepared ligand as a .pdbqt file (Ligand -> Output -> Save as PDBQT).
-
Protocol 3: Docking Simulation and Validation
Rationale: This phase involves defining the search space for the docking algorithm and then running the simulation. Critically, the protocol's reliability must be established by "re-docking" the known co-crystallized ligand.
-
Grid Box Generation:
-
In ADT, with both the prepared receptor and the original co-crystallized ligand loaded, navigate to Grid -> Grid Box.
-
Center the grid box on the co-crystallized ligand, ensuring it encompasses the entire ATP-binding site with a buffer of ~4-5 Å in each dimension. A typical size is 20x20x20 Å.[21]
-
Record the center coordinates (x, y, z) and dimensions. This defines the search space for Vina.
-
-
Protocol Validation (Re-docking):
-
The Goal: To prove that your docking settings can accurately reproduce the experimentally determined binding pose.
-
Procedure: Dock the prepared co-crystallized ligand into the receptor using the grid parameters defined above.
-
Analysis: Superimpose the top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[22][23][24]
-
-
Docking the Thieno[2,3-b]pyridine Derivatives:
-
Using the validated grid parameters, run the docking simulation for your novel thieno[2,3-b]pyridine derivatives.
-
A typical AutoDock Vina command line execution looks like this: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x 15.2 --center_y 53.9 --center_z 16.9 --size_x 20 --size_y 20 --size_z 20 --out results.pdbqt --log results.log[6][21]
-
Analysis and Interpretation of Results
Rationale: The output of a docking simulation is a set of binding poses and associated scores. Correct interpretation requires analyzing these scores in the context of the specific molecular interactions observed.
Binding Affinity (Docking Score)
The primary quantitative output is the binding affinity, typically reported in kcal/mol. This value is calculated by the software's scoring function, which estimates the free energy of binding.[25]
-
Interpretation: More negative scores indicate stronger predicted binding affinity.[26][27]
-
Caution: These scores are best used for ranking a series of compounds against the same target. Do not treat them as absolute, experimentally verifiable values.[27][28]
| Parameter | Description | Typical Interpretation |
| Binding Affinity | Estimated free energy of binding (kcal/mol). | More negative values suggest stronger binding. |
| RMSD (Validation) | Root Mean Square Deviation from crystal pose (Å). | < 2.0 Å indicates a successful validation run. |
| RMSD (Clustering) | RMSD between different poses of the same ligand. | Low RMSD in the top cluster suggests a well-defined binding mode. |
Binding Pose and Molecular Interactions
This is the most critical part of the analysis. Use a visualization tool like PyMOL or Discovery Studio to inspect the top-ranked binding pose of your thieno[2,3-b]pyridine derivative.
-
Look for Key Interactions:
-
Hinge-Binding: Are there one or more hydrogen bonds between the thieno[2,3-b]pyridine core and the backbone of the hinge region residues? This is the most important interaction for ATP-competitive inhibitors.[7][9]
-
Hydrophobic Interactions: Identify contacts with non-polar residues in the binding pocket.
-
Other Hydrogen Bonds: Look for additional H-bonds between functional groups on your derivative and side chains of other amino acids.
-
Pi-stacking: Are there any aromatic rings on your compound interacting with phenylalanine (Phe) or tyrosine (Tyr) residues?
-
-
Utilize Analysis Tools: The PDBsum database provides excellent schematic diagrams of protein-ligand interactions for existing PDB entries, which can serve as a reference for what to look for.[29][30][31]
Diagram 2: Conceptual Kinase-Inhibitor Interaction Illustrates the key binding features within the ATP pocket.
Caption: Key interactions of a thieno[2,3-b]pyridine inhibitor in a kinase active site.
Conclusion and Best Practices
Molecular docking is an indispensable tool in the modern drug discovery pipeline for kinase inhibitors. By following a robust, validated protocol, researchers can efficiently screen thieno[2,3-b]pyridine libraries, prioritize compounds for synthesis, and generate testable hypotheses about structure-activity relationships.
Key Best Practices:
-
Always Validate: Never trust docking results without first validating your protocol with a known co-crystallized ligand.
-
Visualize Everything: Do not rely solely on docking scores. The visual inspection of binding poses is essential to ensure chemically sensible interactions.
-
Understand the Limits: Docking provides a static snapshot and a prediction. It does not account for protein flexibility or solvent effects perfectly. Results should always be confirmed with subsequent biophysical or cell-based assays.
-
Use High-Quality Structures: The quality of your input receptor structure directly impacts the quality of your output results.
By integrating the detailed protocols and scientific rationale presented here, researchers can confidently apply molecular docking to accelerate the discovery of novel and effective thieno[2,3-b]pyridine-based protein kinase inhibitors.
References
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. National Center for Biotechnology Information. Retrieved from [Link]
-
Jones, D. J., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Suhaimi, K. S., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Retrieved from [Link]
-
Wenta, T., et al. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]
-
Sivakumar, P. M., et al. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Royal Society of Chemistry. Retrieved from [Link]
-
RCSB PDB. Homepage. Retrieved from [Link]
-
El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
-
Lee, H., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. National Center for Biotechnology Information. Retrieved from [Link]
-
Basic docking. (n.d.). Autodock Vina Documentation. Retrieved from [Link]
-
Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]
-
PDBsum - Database Commons. (2018). Database Commons. Retrieved from [Link]
-
Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Center for Biotechnology Information. Retrieved from [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved from [Link]
-
Wang, T., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. Retrieved from [Link]
-
Gholkar, T., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Center for Biotechnology Information. Retrieved from [Link]
-
Laskowski, R. A. (2018). PDBsum: Structural summaries of PDB entries. National Center for Biotechnology Information. Retrieved from [Link]
-
Fares, M., et al. (2020). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. Retrieved from [Link]
-
Vijayan, R. S. K., et al. (2015). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3‐ b ]pyridine: Part 2. ResearchGate. Retrieved from [Link]
-
Liu, J., & Wang, R. (2015). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. National Center for Biotechnology Information. Retrieved from [Link]
-
PDBsum entry 1arm. (n.d.). EMBL-EBI. Retrieved from [Link]
-
Lai, H., et al. (2024). RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method. Briefings in Bioinformatics. Retrieved from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
-
How to prepare structures for HADDOCK? (n.d.). Bonvin Lab. Retrieved from [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Retrieved from [Link]
-
Hinge Binder Collection For Kinase Inhibitor Design. (2024). BioSolveIT. Retrieved from [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
-
Protein-Ligand Docking with Autodock. (2021). YouTube. Retrieved from [Link]
-
Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. Retrieved from [Link]
-
Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]
-
Wang, T., et al. (2023). How Ligands Interact with the Kinase Hinge. ChemRxiv. Retrieved from [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved from [Link]
-
Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. Retrieved from [Link]
-
Salentin, S., et al. (2015). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Retrieved from [Link]
-
Cross, S., et al. (2011). Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
Sources
- 1. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. biosolveit.de [biosolveit.de]
- 10. Hinge Binders Library - Enamine [enamine.net]
- 11. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 17. rcsb.org [rcsb.org]
- 18. How to prepare structures for HADDOCK? – Bonvin Lab [bonvinlab.org]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 28. m.youtube.com [m.youtube.com]
- 29. PDBsum - Database Commons [ngdc.cncb.ac.cn]
- 30. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis and Utility of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile in Agrochemical Development
Abstract
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, including pharmaceuticals and next-generation agrochemicals.[1][2][3] Its rigid, planar structure and the presence of multiple sites for functionalization make it an attractive core for the design of novel pesticides and herbicides. This document provides a comprehensive guide for researchers and synthetic chemists on the proposed synthesis and versatile application of a key, highly functionalized intermediate: 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile . While direct literature on this specific molecule is scarce, this guide leverages established synthetic methodologies for analogous heterocyclic systems to propose robust and reliable protocols. The strategic placement of chloro, iodo, and nitrile functionalities offers orthogonal reactivity, enabling selective, stepwise modifications to build complex molecular architectures suitable for agrochemical discovery programs.
Introduction: The Thieno[2,3-b]pyridine Scaffold in Agrochemicals
The fusion of thiophene and pyridine rings creates the thieno[2,3-b]pyridine system, a bioisostere of quinoline that has garnered significant interest in medicinal and agrochemical research.[1][2] This scaffold is present in compounds exhibiting a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][3] The development of efficient synthetic routes to novel derivatives of this core is therefore of paramount importance for the discovery of new crop protection agents.
The subject of this guide, 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile, is a strategically designed building block. The differential reactivity of the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for sequential, site-selective derivatization. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, enabling selective functionalization at the 2-position. Subsequent modification at the 4-position can then be achieved under more forcing conditions or with different catalytic systems. This orthogonal reactivity is the cornerstone of its utility in building diverse chemical libraries for high-throughput screening.
Proposed Synthesis of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile
The following multi-step synthesis is a proposed route based on well-established heterocyclic chemistry principles, including the Gewald reaction for the initial ring formation and subsequent halogenation and diazotization reactions.
Caption: Proposed synthetic pathway to the target intermediate.
Protocol 2.1: Synthesis of 2-Amino-4-hydroxy-thieno[2,3-b]pyridine-5-carbonitrile (Intermediate I)
This initial step utilizes a modified Gewald reaction, a robust method for constructing 2-aminothiophenes.[4][5]
-
Reaction Principle: The Gewald three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6] This protocol adapts the methodology for the construction of the fused thieno[2,3-b]pyridine ring system.
-
Step-by-Step Protocol:
-
To a solution of ethyl cyanoacetate (1.0 eq.) and malononitrile (1.0 eq.) in ethanol (10 mL/g of ethyl cyanoacetate), add piperidine (0.2 eq.) as a catalyst.
-
Stir the mixture at room temperature for 30 minutes to facilitate Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 50-60°C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then a small amount of cold ethanol to remove impurities.
-
The crude product, 2-amino-4-hydroxy-thieno[2,3-b]pyridine-5-carbonitrile, is dried under vacuum and can be used in the next step without further purification.
-
Protocol 2.2: Chlorination to 2-Amino-4-chloro-thieno[2,3-b]pyridine-5-carbonitrile (Intermediate II)
-
Reaction Principle: The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Step-by-Step Protocol:
-
In a fume hood, carefully add Intermediate I (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq.).
-
Heat the mixture to reflux (approx. 110°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 2-amino-4-chloro-thieno[2,3-b]pyridine-5-carbonitrile.
-
Protocol 2.3: Diazotization and Iodination to 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile (Target Compound)
-
Reaction Principle: This step involves the conversion of the 2-amino group to a diazonium salt, which is subsequently displaced by iodide in a Sandmeyer-type reaction.[7][8][9][10]
-
Step-by-Step Protocol:
-
Suspend Intermediate II (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for 30-45 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) (3.0 eq.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product can be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final compound, 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile.
-
Application in Agrochemical Synthesis: Stepwise Functionalization
The title compound is a powerful intermediate for creating a library of potential agrochemicals through sequential, palladium-catalyzed cross-coupling reactions.
Caption: Key synthetic applications of the title compound.
Protocol 3.1: Suzuki Cross-Coupling at the C2-Position
-
Reaction Principle: The Suzuki reaction forms a new carbon-carbon bond by coupling the organohalide (at the more reactive C2-iodo position) with an organoboron compound, catalyzed by a palladium(0) complex.[11][12][13][14] This is a cornerstone reaction for synthesizing biaryl and heteroaryl structures prevalent in agrochemicals.
| Parameter | Condition |
| Aryl/Heteroaryl Halide | 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile (1.0 eq.) |
| Boronic Acid/Ester | Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.) |
| Solvent | Dioxane/H₂O, Toluene, or DMF |
| Temperature | 80-110°C |
| Atmosphere | Inert (Nitrogen or Argon) |
-
Step-by-Step Protocol:
-
To a reaction vessel, add 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile (1.0 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 90°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the 2-aryl/heteroaryl product.
-
Protocol 3.2: Sonogashira Cross-Coupling at the C2-Position
-
Reaction Principle: The Sonogashira coupling allows for the direct installation of an alkyne moiety onto the thienopyridine core via a palladium- and copper-co-catalyzed reaction between the C2-iodo group and a terminal alkyne.[15][16][17][18][19]
| Parameter | Condition |
| Aryl/Heteroaryl Halide | 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile (1.0 eq.) |
| Alkyne | Terminal alkyne (1.2-1.5 eq.) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (4-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 eq.) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60°C |
| Atmosphere | Inert (Nitrogen or Argon) |
-
Step-by-Step Protocol:
-
In an inert atmosphere glovebox or using Schlenk techniques, combine 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.) in a dry reaction flask.
-
Add dry, degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 2.5 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature for 8-24 hours, or with gentle heating (50°C) if necessary. Monitor progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the 2-alkynyl derivative.
-
Protocol 3.3: Buchwald-Hartwig Amination at the C4-Position
-
Reaction Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[20][21][22][23] It can be employed to couple a wide range of primary or secondary amines to the C4-chloro position, a key step in tuning the physicochemical and biological properties of potential agrochemicals. This reaction would typically be performed on the product of a C2-coupling, or on the starting material if C4 functionalization is desired first.
| Parameter | Condition |
| Aryl/Heteroaryl Halide | 4-Chloro-2-substituted-thieno[2,3-b]pyridine-5-carbonitrile (1.0 eq.) |
| Amine | Primary or secondary amine (1.2-1.5 eq.) |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-formed catalyst like G3-XPhos |
| Ligand | Buchwald-type phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%) |
| Base | NaOt-Bu, KOt-Bu, or LHMDS (1.5-2.0 eq.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120°C |
| Atmosphere | Inert (Nitrogen or Argon) |
-
Step-by-Step Protocol:
-
In an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.02 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Add the 4-chloro-thienopyridine substrate (1.0 eq.) and the amine (1.2 eq.).
-
Add dry, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to 100-110°C for 6-24 hours. Monitor by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude material via column chromatography to isolate the desired 4-amino-thienopyridine derivative.
-
Conclusion
4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its proposed synthesis is based on reliable and scalable chemical transformations. The key to its utility lies in the orthogonal reactivity of its two halogen substituents, which allows for controlled, stepwise elaboration of the thieno[2,3-b]pyridine core. The protocols detailed herein for Suzuki, Sonogashira, and Buchwald-Hartwig couplings provide a robust framework for researchers to access a wide diversity of derivatives, significantly accelerating the discovery and development of new, effective crop protection solutions.
References
-
Dotsenko, V. V., Buryi, D. S., Lukina, D. Y., & Krivokolysko, S. G. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines. 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829–1858. [Link]
-
Gomha, S. M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen. [Link]
-
Bakhite, E. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 784. [Link]
-
Dotsenko, V. V., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. [Link]
-
El-Mekabaty, A. (2025). "Greening Up" the Suzuki Reaction. ResearchGate. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
da Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725–2730. [Link]
-
Larock, R. C., & Yue, D. (2001). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. NIH Public Access. [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]
-
Bassyouni, F. A., et al. (2013). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Abdel-Gawad, S. M., et al. (2016). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate derivatives. NIH. [Link]
-
Gomha, S. M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). ResearchGate. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
de Souza, A. C. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Borthakur, U., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(10), 1086. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2025). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. [Link]
-
Bruneau, A., & Dowlut, M. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Sedić, M., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(15), 2793. [Link]
-
Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7351. [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[1][24]pyridine scaffold. [Link]
-
Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3247-3273. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
Sources
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. research.rug.nl [research.rug.nl]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Catalyst and Ligand Selection for Suzuki Reactions on Iodo-pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving iodo-pyridine substrates. This resource is designed for researchers, chemists, and drug development professionals who seek to optimize these critical C-C bond-forming reactions. We will move beyond simple protocols to explore the underlying principles that govern success, enabling you to troubleshoot effectively and select the optimal conditions for your specific system.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the Suzuki-Miyaura coupling with iodo-pyridines.
Q1: Why are Suzuki reactions on pyridines, even reactive iodo-pyridines, often more challenging than on standard aryl iodides?
The primary challenge arises from the Lewis basicity of the pyridine nitrogen.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst center. This coordination can act as a poison, sequestering the active catalyst in an off-cycle, non-productive state, thereby inhibiting or completely halting the catalytic cycle.[2] While iodo-pyridines are highly reactive towards the initial oxidative addition step, catalyst inhibition by the substrate or product is a frequent failure mode that must be addressed through careful ligand selection.[1][2]
Q2: What is the primary role of the phosphine ligand in a Suzuki reaction with an iodo-pyridine?
The ligand is arguably the most critical component for a successful reaction with a pyridine substrate. Its roles are multifaceted:
-
Stabilization: The ligand stabilizes the active Pd(0) species, preventing its decomposition into inactive palladium black.
-
Modulating Reactivity: Electron-donating ligands increase the electron density on the palladium center, which facilitates the rate-determining oxidative addition step.[3]
-
Promoting Reductive Elimination: Bulky ligands create steric crowding around the metal center, which promotes the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[3]
-
Preventing Catalyst Poisoning: For pyridine substrates, a bulky ligand provides a steric shield around the palladium atom, physically hindering the coordination of the pyridine nitrogen and thus preventing catalyst inhibition.[2]
Q3: Which general classes of ligands are most effective for coupling iodo-pyridines?
For challenging substrates like pyridines, standard ligands such as triphenylphosphine (PPh₃) may be insufficient.[4] The most successful and widely adopted ligands are electron-rich and sterically hindered monophosphine ligands. Key classes include:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class (e.g., SPhos, XPhos, RuPhos) is renowned for its high activity in cross-coupling reactions of heteroaryl halides.[2][5] Their bulk and electron-donating properties are ideal for overcoming catalyst inhibition and promoting rapid catalytic turnover.[2]
-
Bulky Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are extremely electron-rich and provide significant steric bulk, making them highly effective for difficult couplings.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors, often more so than phosphines, and can form very stable and active palladium complexes suitable for challenging cross-couplings.[3][6]
Q4: How critical is the choice of base, and what are the best options?
The base is essential for activating the organoboron species to facilitate the transmetalation step.[6] Without a base, the reaction does not proceed.[3] The choice can significantly impact yield and reaction rate.
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used, often in an aqueous solution with an organic solvent like dioxane or THF.[7] Cesium carbonate is more soluble and basic, often providing better results for less reactive partners.
-
Phosphates (K₃PO₄): A strong base, often used in anhydrous conditions or with minimal water, that is particularly effective for difficult couplings.[8] It's crucial to use finely powdered K₃PO₄ to ensure sufficient reactivity.[8]
-
Fluorides (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups on either coupling partner.[9]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My reaction shows low or no conversion of the iodo-pyridine starting material.
Potential Cause A: Catalyst Inhibition or Decomposition
-
Why it happens: As discussed, the pyridine nitrogen is likely coordinating to your palladium catalyst, effectively removing it from the catalytic cycle. This is especially common with less bulky ligands like PPh₃ or when the ligand-to-palladium ratio is too low.
-
Solution: The most reliable solution is to switch to a more robust catalyst system. Utilize an electron-rich and sterically demanding ligand from the Buchwald family (e.g., SPhos, XPhos) or a bulky trialkylphosphine (P(t-Bu)₃). These ligands accelerate the desired catalytic steps while sterically protecting the palladium center from inhibition.[2]
Potential Cause B: Ineffective Transmetalation
-
Why it happens: The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by the base. If your base is too weak, insoluble, or if the conditions are not optimal, this step can become the bottleneck.
-
Solution:
-
Switch to a Stronger Base: If you are using Na₂CO₃, consider switching to K₂CO₃ or the stronger K₃PO₄.[8]
-
Improve Base Solubility/Activity: Ensure your base is finely ground, especially K₃PO₄.[8] For carbonate bases, a mixed solvent system like dioxane/water (e.g., 4:1 v/v) is standard to help solubilize the base.[10]
-
Consider Boronate Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can sometimes give more reproducible results.
-
Potential Cause C: Iodide Inhibition
-
Why it happens: Although iodides are highly reactive in oxidative addition, the resulting iodide ligand on the palladium intermediate is a soft ligand that can bind strongly. In some cases, it can form inactive, iodide-bridged palladium dimers, slowing the catalytic cycle.[1] This can be more pronounced at lower reaction temperatures.[4]
-
Solution: Ensure the reaction is run at a sufficiently high temperature (typically 80-110 °C for these systems) to favor the forward reaction and dissociation of iodide. If the problem persists, ensure your ligand-to-metal ratio is adequate (typically 2:1 for monophosphine ligands) to help displace the iodide.
Problem 2: I'm observing significant homocoupling of my boronic acid.
-
Why it happens: Boronic acid homocoupling is typically caused by the presence of oxygen in the reaction. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the undesired homocoupled product and regeneration of Pd(0).[1]
-
Solution: Rigorous exclusion of oxygen is critical.
-
Degas Your Solvent: Before use, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Use Proper Inert Atmosphere Technique: Assemble your reaction under a positive pressure of inert gas. Subject the sealed reaction vessel to several cycles of vacuum and backfilling with argon or nitrogen before adding liquid reagents and heating. This "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.
-
Problem 3: My boronic acid is decomposing (protodeboronation).
-
Why it happens: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) before it can transmetalate to the palladium center. This process can be promoted by high temperatures and strong bases.
-
Solution:
-
Use a Milder Base: Potassium fluoride (KF) is known to promote transmetalation while being less prone to causing protodeboronation.[6]
-
Modify Reaction Conditions: Lowering the reaction temperature, if possible, can reduce the rate of this side reaction.
-
Use a Boronate Ester: Potassium trifluoroborate salts or pinacol boronate esters are generally more stable towards protodeboronation than boronic acids and are excellent alternatives.[11]
-
Catalyst and Ligand Selection Summary
The following table provides starting recommendations for catalyst systems based on the iodo-pyridine substrate. Optimization will likely be required.
| Iodo-pyridine Substrate Type | Recommended Pd Precursor | Recommended Ligand | Typical Pd Loading (mol%) | Ligand:Pd Ratio |
| 2-Iodo or 4-Iodo Pyridine (unhindered) | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | 1-2 % | 2:1 to 3:1 |
| 3-Iodo Pyridine (less basic N) | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or P(t-Bu)₃ | 1-2 % | 2:1 to 3:1 |
| Sterically Hindered (e.g., 2-iodo-3-methyl) | Pd₂(dba)₃ | XPhos or RuPhos | 2-5 % | 2:1 to 3:1 |
| Electron-Deficient (e.g., 2-iodo-5-nitro) | Pd(OAc)₂ | SPhos or XPhos | 1-2 % | 2:1 to 3:1 |
| Containing Basic Groups (e.g., amino) | Pd₂(dba)₃ | BrettPhos or XPhos | 2-3 % | 2:1 to 3:1 |
Diagrams and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction and the competing catalyst poisoning pathway.
Decision Workflow for Catalyst/Ligand Selection
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling in Suzuki reactions with boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common side products, with a specific focus on the prevention of boronic acid homocoupling. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven insights necessary to achieve high-yield, high-purity results.
Troubleshooting Guide: Boronic Acid Homocoupling
Homocoupling of the boronic acid starting material is one of the most persistent and frustrating side reactions in Suzuki-Miyaura coupling. It leads to the formation of a symmetrical biaryl impurity (Ar-Ar) derived from your boronic acid (Ar-B(OH)₂), which can complicate purification and reduce the yield of your desired cross-coupled product. This guide will walk you through the common causes and provide actionable solutions.
Q1: I'm observing a significant amount of boronic acid homocoupling in my Suzuki reaction. What is the primary cause of this side reaction?
A1: The formation of the homocoupled biaryl is most often mediated by Palladium(II) (Pd(II)) species and exacerbated by the presence of molecular oxygen.[1][2][3] There are two primary scenarios where this occurs:
-
Reduction of a Pd(II) Precatalyst: If you are using a Pd(II) salt as your catalyst precursor, such as Palladium(II) acetate (Pd(OAc)₂), it must first be reduced to the catalytically active Palladium(0) (Pd(0)) to enter the main Suzuki catalytic cycle.[2] In the absence of other reducing agents, the boronic acid itself can act as the reductant. This process involves two molecules of the boronic acid transmetalating with the Pd(II) center, followed by reductive elimination to produce the homocoupled product and the necessary Pd(0) catalyst.[2][4] This initial catalyst activation, therefore, comes at the cost of forming your undesired byproduct.
-
Oxygen-Mediated Oxidation: Even if you start with a Pd(0) catalyst, any dissolved oxygen in your reaction mixture can oxidize the Pd(0) back to Pd(II).[2][5] This newly formed Pd(II) can then enter a catalytic cycle dedicated to homocoupling, consuming your boronic acid and continuously regenerating upon re-oxidation by oxygen.[2][5] This is why reactions that have not been properly degassed are particularly prone to this side reaction.[2]
Q2: My reaction is forming the homocoupled product even when I use a Pd(0) catalyst. What steps should I take to mitigate this?
A2: This strongly suggests that oxygen is present in your reaction system. The rigorous exclusion of oxygen is paramount for suppressing homocoupling.[5] Here are the recommended actions, from most critical to further optimization:
-
Primary Action: Rigorous Degassing. The most effective way to remove dissolved oxygen is through a subsurface sparge with an inert gas (Nitrogen or Argon).[5] Bubbling the inert gas directly through your solvent mixture for an extended period is more efficient than simply applying a nitrogen blanket over the headspace.
-
Secondary Action: Add a Mild Reducing Agent. The addition of a mild reducing agent can help to "scavenge" any residual Pd(II) or prevent the oxidation of Pd(0). Potassium formate has been shown to be effective in this role without interfering with the main catalytic cycle.[5][6]
-
Catalyst Choice. While you are using a Pd(0) source, some are more prone to surface oxidation than others. Consider using a well-defined Pd(0) precatalyst that is designed for clean and efficient generation of the active catalyst.[1] Alternatively, heterogeneous catalysts like palladium on carbon (Pd/C) or palladium black have been observed to produce less homocoupling byproduct compared to homogeneous Pd(OAc)₂.[5]
Experimental Protocol: Subsurface Sparge for Deoxygenation
This protocol describes an effective method for removing dissolved oxygen from your reaction mixture prior to the addition of the palladium catalyst.
Materials:
-
Reaction flask with a sidearm
-
Septa
-
Long needle or sparging tube
-
Inert gas source (Nitrogen or Argon) with a regulator and bubbler
Procedure:
-
Assemble your reaction flask containing the solvent, base, aryl halide, and boronic acid.
-
Seal the flask with a septum.
-
Insert a long needle or sparging tube through the septum, ensuring the tip is below the surface of the liquid.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Begin a gentle but steady flow of inert gas through the sparging tube. You should see a consistent stream of bubbles.
-
For a typical lab-scale reaction (10-50 mL), sparge for 20-30 minutes. For larger volumes, increase the time accordingly. A common guideline is to purge for a duration sufficient to reduce the oxygen level to less than 0.5 ppm.[5]
-
Once sparging is complete, remove the sparging tube and outlet needle.
-
At this point, you can add your palladium catalyst (preferably as a solution in degassed solvent or as a solid in one portion) under a positive pressure of inert gas.
-
Maintain a gentle positive pressure of inert gas (a balloon is often sufficient for lab scale) for the duration of the reaction.
Q3: Can my choice of base or solvent influence the rate of homocoupling?
A3: Yes, both the base and solvent system can have a significant impact.
-
Base: The primary role of the base is to activate the boronic acid, forming a boronate "ate" complex, which is more nucleophilic and readily undergoes transmetalation with the palladium center.[7][8] The choice of base (e.g., K₂CO₃, K₃PO₄, NaOH) and its strength can affect the rate of this activation.[9] While the base's direct role in the homocoupling mechanism is less defined than that of oxygen, an inappropriate base can lead to slow transmetalation in the desired cycle, potentially allowing more time for side reactions like homocoupling to occur. Some evidence suggests the base can also be involved in the formation of palladium-oxo species that may participate in homocoupling.[10]
-
Solvent: The solvent system, often a mixture of an organic solvent and water, is crucial for dissolving all reaction components.[1] Inadequate solubility of any reactant can slow down the desired reaction. Furthermore, the solvent's ability to dissolve oxygen varies. If your chosen solvent has high oxygen solubility, degassing becomes even more critical.
Troubleshooting Workflow for Homocoupling
The following diagram outlines a logical workflow for diagnosing and solving issues with boronic acid homocoupling.
Caption: Competing catalytic cycles in a Suzuki reaction.
Q5: Are there alternative boron reagents that are less prone to homocoupling?
A5: Yes. The propensity for side reactions is often related to the high reactivity and sometimes limited stability of boronic acids. Using more stable boron reagents can be a highly effective strategy. [4]
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation and homocoupling. [4]They participate in the Suzuki coupling, often requiring slightly more forcing conditions (e.g., stronger base or higher temperature) to facilitate transmetalation.
-
MIDA Boronates and Organotrifluoroborates: These are highly stable, often crystalline solids that are exceptionally resistant to decomposition on the benchtop. [11]A key advantage is their ability to participate in "slow-release" coupling. [11]Under the reaction conditions, they slowly hydrolyze to release the active boronic acid at a low concentration. This low steady-state concentration of the reactive species favors the desired cross-coupling over the homocoupling pathway, which is often dependent on a higher concentration of the boronic acid. [11]
Data Summary: Boron Reagent Stability
| Boron Reagent | General Structure | Stability | Tendency for Homocoupling | Notes |
| Boronic Acid | R-B(OH)₂ | Moderate to Low | High | Prone to protodeboronation and trimerization. |
| Pinacol Boronate Ester | R-B(O₂C₂Me₄) | Good | Low | More stable alternative, widely used. [4][12] |
| Potassium Organotrifluoroborate | [R-BF₃]K | High | Very Low | Highly stable salts, require hydrolysis for reaction. [11] |
| MIDA Boronate | R-B(MIDA) | Very High | Very Low | Excellent for "slow-release" of boronic acid. [11] |
References
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Royal Society of Chemistry. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Organometallics in Synthesis: A Manual (pp. 315-351). [Link]
-
The Organic Chemistry Tutor. (2023). Suzuki Coupling. YouTube. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
National Institutes of Health. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thieno[2,3-b]pyridines
Welcome to the technical support center for the analysis of substituted thieno[2,3-b]pyridines using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Thieno[2,3-b]pyridines are a "privileged" class of compounds, demonstrating a wide range of biological activities, including anti-proliferative and enzyme inhibitory effects.[1][2][3][4][5] Their planar structure and rich electronic properties, however, can lead to complex and challenging NMR spectra.[6][7]
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the expertise to confidently interpret your data and elucidate the precise structure of your novel thieno[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows overlapping aromatic signals. How can I definitively assign the protons on the thieno[2,3-b]pyridine core?
A1: Overlapping signals in the aromatic region are a common challenge. A multi-pronged approach using a combination of 1D and 2D NMR techniques is the most reliable strategy for unambiguous assignment.
Causality and Strategy:
The electronic environment of each proton on the thieno[2,3-b]pyridine core is distinct, influenced by the electron-donating thiophene ring and the electron-withdrawing pyridine ring.[7] Substituents will further perturb these chemical shifts.
Recommended Workflow:
-
High-Field ¹H NMR: Acquire a ¹H NMR spectrum at the highest available magnetic field strength (e.g., 600 MHz or higher) to maximize signal dispersion.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the unsubstituted thieno[2,3-b]pyridine core, you would expect to see correlations between H4 and H5, and between H5 and H6. The thiophene protons, H2 and H3, will also show a correlation.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton to its directly attached carbon.[6] This allows you to leverage the typically wider chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons.[6] This is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For example, H2 will show a correlation to C3, and H4 will show correlations to C5a and C6.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding. This can be particularly useful for confirming the position of substituents. For instance, a substituent at C6 with protons will show a NOE to H5.
Troubleshooting Guide
Problem 1: I've synthesized a substituted thieno[2,3-b]pyridine, but I'm unsure of the substituent's position. How can I use NMR to confirm the regiochemistry?
Context: The reactivity of the thieno[2,3-b]pyridine ring can lead to the formation of different regioisomers. Differentiating these is critical for understanding structure-activity relationships (SAR).[1]
Solution Pathway:
The key lies in a combined analysis of ¹H NMR coupling patterns and long-range ¹H-¹³C correlations from an HMBC experiment. One-bond ¹³C-¹H coupling constants (¹JCH) can also be a powerful, albeit less commonly used, tool for precise assignment.[8][9]
Step-by-Step Protocol for Regioisomer Determination:
-
Acquire High-Quality Spectra: Obtain ¹H, ¹³C, COSY, HSQC, and HMBC spectra. Ensure good signal-to-noise and resolution.
-
Analyze the ¹H NMR Spectrum:
-
Identify Spin Systems: Look for coupled protons. For example, a disubstituted pyridine ring might show two doublets (an AX system) or a doublet and a triplet if adjacent protons are present.
-
Measure Coupling Constants (J-values): Ortho-coupling (³JHH) in the pyridine ring is typically 7-9 Hz, while meta-coupling (⁴JHH) is smaller (2-3 Hz). Coupling across the thiophene ring (³JHH for H2-H3) is usually around 5-6 Hz.
-
-
Utilize the HMBC Spectrum: This is often the most informative experiment. Map out the correlations from known protons to nearby carbons.
-
Example: If you have a substituent on the pyridine ring, the remaining pyridine protons can be used to pinpoint its location. A proton at H6 will show an HMBC correlation to the quaternary carbon C7a and C5. A proton at H4 will show correlations to C5a and C3. The absence of a proton signal for a particular position, coupled with the chemical shift of the corresponding carbon (from HSQC/¹³C), is strong evidence of substitution at that site.
-
Logical Flow for Positional Assignment:
Caption: Workflow for determining substituent position.
Problem 2: My sample has poor solubility, leading to broad NMR signals and low signal-to-noise. What can I do?
Context: The planar nature of the thieno[2,3-b]pyridine system can lead to strong intermolecular π-stacking interactions, resulting in high crystal packing energy and poor solubility.[6]
Troubleshooting Steps:
-
Solvent Screening: The most common solvents are DMSO-d₆ and CDCl₃.[6][8] If solubility is an issue, try more polar aprotic solvents like DMF-d₇. In some cases, a small amount of trifluoroacetic acid (TFA-d) can be added to protonate the pyridine nitrogen, which can disrupt crystal packing and improve solubility, but be aware this will significantly alter the chemical shifts.
-
Elevated Temperature: Acquiring the NMR spectrum at a higher temperature (e.g., 50-80 °C) can increase solubility and average out conformations, leading to sharper signals.[2]
-
Increase Number of Scans: For ¹H NMR, increase the number of scans to improve the signal-to-noise ratio. For ¹³C and 2D experiments, a longer acquisition time will be necessary.
-
Sample Concentration: While counterintuitive, sometimes a lower concentration can prevent aggregation that leads to broad lines. Experiment with a range of concentrations.
Data Reference Tables
The chemical shifts of the thieno[2,3-b]pyridine core are sensitive to substitution. The following tables provide typical chemical shift ranges for the unsubstituted parent molecule and general trends upon substitution.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Thieno[2,3-b]pyridine
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~7.5 - 7.8 | ~122 - 125 |
| 3 | ~7.3 - 7.6 | ~128 - 131 |
| 4 | ~8.4 - 8.7 | ~148 - 151 |
| 5 | ~7.1 - 7.4 | ~118 - 121 |
| 6 | ~8.0 - 8.3 | ~130 - 133 |
| 3a | - | ~129 - 132 |
| 7a | - | ~150 - 153 |
Note: Values are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[8][10]
Table 2: General Effects of Substituents on ¹H Chemical Shifts
| Substituent Type | Effect on Ortho/Para Protons | Effect on Meta Protons |
| Electron-Donating (e.g., -NH₂, -OR) | Shielding (Shift to lower ppm) | Minor Shielding |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Deshielding (Shift to higher ppm) | Minor Deshielding |
Experimental Protocols
Protocol 1: Standard 2D NMR Experiment Setup for Structure Elucidation
This protocol outlines the essential 2D NMR experiments for a comprehensive structural analysis of a novel substituted thieno[2,3-b]pyridine.
Materials:
-
NMR spectrometer (400 MHz or higher recommended)
-
5 mm NMR tube
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
~5-10 mg of purified compound
Procedure:
-
Sample Preparation: Dissolve the compound in ~0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard 1D ¹H spectrum to check for sample concentration and signal broadness.
-
-
gCOSY (gradient-selected COSY) Acquisition:
-
Use standard instrument parameters for a gCOSY experiment.
-
Acquire sufficient scans to achieve good signal-to-noise for cross-peaks.
-
-
gHSQC (gradient-selected HSQC) Acquisition:
-
Set the ¹³C spectral width to cover the expected range (~0 to 160 ppm).
-
Use a standard ¹JCH coupling constant of ~145 Hz.
-
-
gHMBC (gradient-selected HMBC) Acquisition:
-
Set the long-range coupling delay to optimize for ⁿJCH correlations (a value of 8-10 Hz is a good starting point).
-
This experiment typically requires a longer acquisition time than HSQC.
-
Data Processing and Interpretation Workflow:
Caption: Step-by-step data interpretation workflow.
References
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 844. Available from: [Link]
-
A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2020). RSC Medicinal Chemistry, 11(10), 1155-1164. Available from: [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (n.d.). ResearchGate. Available from: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega, 6(10), 6905-6916. Available from: [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2021). ecancermedicalscience, 15, 1243. Available from: [Link]
-
Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (n.d.). ResearchGate. Available from: [Link]
-
Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (2021). International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]
-
Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. (2014). European Journal of Medicinal Chemistry, 86, 689-705. Available from: [Link]
-
One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments. (n.d.). ResearchGate. Available from: [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Available from: [Link]
-
THIENO-[2.3-B]-PYRIDINE. (n.d.). SpectraBase. Available from: [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Available from: [Link]
-
Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(10), 1835-1840. Available from: [Link]
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2021). Molecules, 26(23), 7244. Available from: [Link]
Sources
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: Overcoming Low Yields in Multi-Step Kinase Inhibitor Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals grappling with the intricate challenge of multi-step synthesis of kinase inhibitors. Low yields are a common yet formidable obstacle, turning potentially groundbreaking projects into resource-draining endeavors.
This document moves beyond simple protocol recitation. It is structured to provide a logical, cause-and-effect framework for troubleshooting, grounded in mechanistic principles and validated by field experience. Our goal is to empower you not just to fix a single reaction, but to build robust, high-yielding synthetic routes from the ground up.
Section 1: Foundational Troubleshooting - The Strategic Approach to Synthesis
Low yields are often symptoms of issues that arise long before the first reagent is weighed. A robust synthetic plan is the most potent tool for yield optimization.
Q1: My overall yield for a 10-step synthesis is less than 1%. Where do I even begin to troubleshoot?
A1: An overall yield this low indicates one or more catastrophic failures or a significant, cumulative loss across all steps. Before optimizing individual reactions, you must reassess the strategic plan. The focus should shift from "how to improve this step" to "is this the right step to begin with?"
Causality and Experimental Choices: A multi-step synthesis is a sequence of interconnected events. The success of step 5 is fundamentally dependent on the purity and integrity of the material from step 4. Therefore, a holistic, route-level perspective is critical.
Key Actionable Steps:
-
Route Scouting Re-evaluation: The initial synthetic route is a hypothesis, not a mandate. It's crucial to explore alternative pathways to the target molecule.[][2] A shorter, more convergent route, even with seemingly more complex individual reactions, often results in a higher overall yield than a long, linear sequence.[2] Commercial goals should also influence the technical path; a route for rapid, small-scale delivery may prioritize well-documented "classic" reactions, while a route for commercial supply must prioritize cost and robustness through process innovation.[3]
-
"Weakest Link" Analysis: Identify the step with the lowest yield. This is your primary target for optimization or, more strategically, elimination. Can this transformation be avoided by changing the order of reactions or using a different building block?
-
Impurity Profiling: Impurities are yield killers. They can poison catalysts, cause unforeseen side reactions, and complicate purifications. It is essential to fully characterize the output of each step. Impurity research should be a frontline activity during route design, not an afterthought for the quality control department.[3]
-
Protecting Group Strategy: Every protecting group addition and removal adds two steps to your synthesis, decreasing the theoretical maximum yield.[4] Are all your protecting groups necessary? Can you use a different group that is stable through several steps or one that can be removed under conditions that also accomplish another transformation (cleavage during a workup, for example)?
Section 2: Step-by-Step Troubleshooting - Common Pitfalls in Key Transformations
Kinase inhibitor scaffolds are rich in nitrogen-containing heterocycles and are frequently assembled using palladium-catalyzed cross-coupling reactions. These reactions are powerful but exquisitely sensitive to reaction parameters.
Q2: My Suzuki-Miyaura cross-coupling is giving me low yield, with significant amounts of starting material and homocoupled byproducts. What's going wrong?
A2: This is a classic Suzuki troubleshooting scenario. The symptoms point towards issues with catalyst activation, stability, or the transmetalation step. The Suzuki coupling is a complex catalytic cycle, and a failure at any point can halt the reaction.
Troubleshooting the Suzuki-Miyaura Coupling
| Symptom | Potential Cause(s) | Suggested Solutions & Rationale |
| Low Conversion (High Starting Material) | 1. Inefficient Oxidative Addition: The Pd(0) catalyst isn't reacting with your aryl halide. 2. Catalyst Deactivation: The active Pd(0) species is being poisoned or aggregating. 3. Poor Boronic Acid/Ester Solubility. | 1. Ligand Choice: For electron-rich or sterically hindered aryl halides, use more electron-rich and bulky phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) to promote oxidative addition. 2. Solvent & Degassing: Ensure rigorous degassing of solvents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Consider using a less polar solvent like toluene for aryl iodides to prevent inhibition by the iodide salt formed.[5] 3. Base/Solvent System: The base is crucial for activating the boronic acid for transmetalation. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is sufficiently strong and soluble in the reaction medium. An aqueous/organic biphasic system is often required. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Slow Transmetalation: The desired coupling is slower than the undesired reaction of the boronic acid with trace water or base.[6] 2. Reaction Temperature Too High. | 1. Use a Faster Catalyst: A more active catalyst system can "outrun" the protodeboronation side reaction.[6] 2. Use Boronic Esters: Pinacol (BPin) esters are often more stable to protodeboronation than the corresponding boronic acids. 3. Optimize Temperature: Lowering the temperature can sometimes disfavor the decomposition pathway relative to the productive coupling.[7] |
| Homocoupling of Boronic Acid (Ar-B(OH)₂ → Ar-Ar) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Incorrect Palladium Source/Precatalyst. | 1. Rigorous Degassing: This is the most critical factor. Use freeze-pump-thaw cycles or sparge thoroughly with an inert gas like argon. 2. Use a Precatalyst: Modern palladium precatalysts are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions. |
Protocol: Small-Scale Reaction Optimization for Suzuki Coupling
This protocol uses a Design of Experiments (DoE) approach to efficiently screen multiple parameters.[8]
-
Setup: In an array of vials within a glovebox, add your aryl halide (1.0 equiv) and boronic acid (1.2 equiv).
-
Catalyst/Ligand: To each vial, add a different pre-screened palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃ with XPhos, SPhos, RuPhos) at a consistent catalyst loading (e.g., 1-2 mol%).
-
Base & Solvent: Prepare stock solutions of different bases (e.g., 2M K₂CO₃, 2M K₃PO₄) in degassed water/solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O). Add the appropriate base/solvent system to each vial.
-
Execution: Seal the vials and place them in a temperature-controlled heating block. Run the reactions for a set time (e.g., 4-12 hours).
-
Analysis: Quench the reactions, extract the organic components, and analyze by LC-MS to determine the yield of the desired product and identify major byproducts. This data will guide further optimization.
Q3: My Buchwald-Hartwig amination is sluggish and incomplete, especially with an aryl chloride. How can I improve this C-N bond formation?
A3: Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig aminations.[9] Success hinges on using a highly active catalytic system capable of facilitating the difficult oxidative addition step. The choice of ligand, base, and solvent is paramount.[10]
Troubleshooting the Buchwald-Hartwig Amination
| Symptom | Potential Cause(s) | Suggested Solutions & Rationale |
| No Reaction or Very Low Conversion (Aryl-Cl) | 1. Oxidative Addition is Too Slow: The Pd(0)-ligand complex is not reactive enough to break the strong Ar-Cl bond. 2. Incorrect Base: The base may not be strong enough to deprotonate the amine or the resulting amine-Pd complex. | 1. Use Specialized Ligands: Employ bulky, electron-rich dialkylbiarylphosphine ligands (e.g., BrettPhos, XPhos) or Josiphos-type ferrocenyl ligands, which are specifically designed to promote the oxidative addition of aryl chlorides. 2. Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[11] For sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be used.[11] |
| Dehalogenation of Aryl Halide (Ar-X → Ar-H) | 1. β-Hydride Elimination: If the amine has a β-hydrogen, this side reaction can occur from the Pd-amido intermediate. 2. Hydrodehalogenation: Reaction with trace water or other proton sources. | 1. Ligand Choice: Bulky ligands can create a steric shield around the metal center, disfavoring β-hydride elimination. 2. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. |
| Side Reactions Involving Amine | 1. Amine as Ligand: The substrate amine can coordinate to the palladium center, inhibiting the catalyst.[5] 2. Double Arylation: A primary amine (R-NH₂) can react twice to form R-N(Ar)₂. | 1. Increase Ligand Ratio: Use a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 2:1) to outcompete the substrate amine for coordination sites.[5] 2. Control Stoichiometry: Use a slight excess of the aryl halide relative to the primary amine to favor the mono-arylated product. |
Diagram: Buchwald-Hartwig Catalytic Cycle Failure Points
Caption: Key failure points in the Buchwald-Hartwig catalytic cycle.
Section 3: The Purification Problem - Preserving Your Hard-Won Yield
Synthesis does not end with the reaction quench. A poorly planned purification strategy can easily halve the yield of an otherwise successful reaction. Kinase inhibitors, often polar, heterocyclic molecules, present unique purification challenges.
Q4: My product is highly polar and either streaks on my silica gel column or crashes out. How can I purify it effectively?
A4: This is a common issue with nitrogen-rich heterocyclic compounds. Standard normal-phase silica gel chromatography is often unsuitable for very polar or basic compounds. You need to consider alternative stationary phases or chromatography modes.
Comparison of Purification Techniques for Polar Compounds
| Technique | Best For | Advantages | Disadvantages |
| Normal-Phase Chromatography (Silica/Alumina) | Moderately polar, non-ionic compounds. | Inexpensive, widely available, good for removing non-polar impurities. | Poor retention of very polar compounds, potential for irreversible binding of basic compounds, requires organic solvents. |
| Reverse-Phase Chromatography (C18) | Compounds with some hydrophobic character, ionic compounds. | Excellent for separating polar compounds, uses aqueous mobile phases. | Can be expensive, may not retain extremely polar compounds (which elute in the void volume).[12] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Very polar, hydrophilic compounds that are poorly retained by reverse-phase.[12] | Specifically designed for polar analytes, uses a polar stationary phase (like silica) with a high organic/low aqueous mobile phase.[12] | Can have different selectivity than RP or NP, requires careful method development. |
| Ion-Exchange Chromatography (IEX) | Compounds with acidic or basic functional groups. | Highly selective based on charge, high loading capacity. | Requires salt gradients for elution, which then must be removed (desalting). |
| Scavenger Resins | Removing specific impurities (e.g., excess reagents, catalysts). | Highly specific, simplifies workup, can be used in flow chemistry.[13] | Not a general purification method, requires a resin specific to the impurity. |
Workflow: Choosing a Purification Strategy
Caption: Decision tree for selecting a purification method for kinase inhibitors.
Section 4: The Analytical Toolkit - Seeing is Believing
You cannot fix what you cannot see. Timely and informative reaction analysis is non-negotiable for efficient troubleshooting. Relying solely on TLC is insufficient for complex multi-step syntheses.
Q5: A reaction has stalled according to TLC. How do I get a definitive answer on what's in the pot without a full workup?
A5: A direct, rapid analysis of the reaction mixture is the best approach. Techniques like crude NMR or LC-MS can provide a wealth of information in minutes. Modern mass spectrometry techniques like Direct Analysis in Real Time (DART-MS) or Atmospheric Solids Analysis Probe (ASAP-MS) can even provide structural information in under a minute without any sample preparation.[14]
Protocol: Rapid Reaction Monitoring by LC-MS
-
Sampling: Using a glass capillary or pipette, carefully withdraw a small aliquot (a few microliters) from the stirring reaction mixture.
-
Quench & Dilute: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of methanol or acetonitrile). This stops the reaction and dilutes the sample to an appropriate concentration for analysis. If the reaction contains solids, filter the diluted sample through a small plug of cotton or a syringe filter.
-
Analysis: Inject the diluted sample into an LC-MS system.
-
Interpretation:
-
Total Ion Chromatogram (TIC): Look for peaks corresponding to your starting material, desired product, and any new, significant peaks (potential byproducts).
-
Mass Spectra: Extract the mass spectrum for each peak. Does the mass match your expected product? Do the masses of the byproducts give you clues about what side reactions might be occurring (e.g., a mass corresponding to a dehalogenated starting material or a dimer)?
-
By taking analytical snapshots every 1-2 hours, you can build a reaction profile, understand when a reaction has truly finished or stalled, and make informed decisions about whether to add more reagent, adjust the temperature, or quench the reaction to maximize yield.[15]
Frequently Asked Questions (FAQs)
Q: Should I purify my intermediates at every single step? A: Not necessarily. This is a strategic decision. While high purity is ideal, a full chromatographic purification at every stage is time-consuming and always results in some material loss. Consider a "telescoping" or "one-pot" synthesis where a crude product from one step is used directly in the next, provided that the impurities do not interfere with the subsequent reaction. This requires careful analytical validation.
Q: My reaction is clean but only goes to 50% conversion. Should I just push the reaction longer? A: Not always. This could indicate that the reaction has reached equilibrium or that the catalyst has died. Simply heating for longer may lead to product decomposition. First, use rapid analytical monitoring (like LC-MS) to confirm the reaction has truly stopped. Then, consider adding a fresh portion of the catalyst or the limiting reagent to see if the reaction restarts.
Q: How important is solvent choice? A: Critically important. The solvent dictates the solubility of reagents, influences reaction rates, and can determine the reaction pathway. For example, in Buchwald-Hartwig aminations, polar aprotic solvents like dioxane or toluene are often preferred.[9] Always use high-purity, dry solvents, as trace impurities (especially water) can have a dramatic negative impact on many organometallic reactions.
Q: I suspect my starting material is impure. How much does this matter? A: It matters immensely. Impurities in starting materials are a leading cause of low yields and reproducibility issues. An impurity can poison a catalyst even at very low concentrations. Always verify the purity of your starting materials by NMR, LC-MS, or another appropriate method before starting a large-scale reaction. If necessary, purify the starting material first.
References
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available from: [Link]
-
Dobbins, D. et al. (2021). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Journal of the American Chemical Society. Available from: [Link]
-
Thomas, M. et al. (2021). Major pitfalls of protein kinase inhibitors prescription: A review of their clinical pharmacology for daily use. Critical Reviews in Oncology/Hematology. Available from: [Link]
-
Mykhailiuk, V. et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews. Available from: [Link]
-
Gilar, M. et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the top-selling drugs of 2010 containing six-membered heterocycles. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Wang, Z. et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications. Available from: [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Available from: [Link]
-
El-Damasy, A. K. et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available from: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
-
Nishikata, T. et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Available from: [Link]
-
Conor, A. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Mastering Organic Synthesis. (2023). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available from: [Link]
-
ResearchGate. (2018). Optimization in reaction conditions for Suzuki coupling reactions.... Available from: [Link]
-
Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Available from: [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]
-
Sestito, S. et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. International Journal of Molecular Sciences. Available from: [Link]
-
Mettler Toledo. Real-Time Reaction Analysis Guide. Available from: [Link]
-
Darby, J. F. et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Protein & Cell. Available from: [Link]
-
Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available from: [Link]
-
Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Taylor & Francis Online. (2023). Key heterocyclic moieties for the next five years of drug discovery and development. Available from: [Link]
-
Reizman, B. J. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Reaction: Analysis I. Available from: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Available from: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]
-
Britton, J. et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Li, J. H. et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available from: [Link]
-
MDPI. Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Mastering Organic Synthesis. (2023). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. YouTube. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Piramal Pharma Solutions. (2023). Accelerating API Development with Route Scouting. Available from: [Link]
-
Mastering Organic Synthesis. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
Sources
- 2. Accelerating API Development with Route Scouting - Piramal Pharma Solutions [piramalpharmasolutions.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biotage.com [biotage.com]
- 13. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Comparative Crystallographic Guide to Novel Thieno[2,3-b]pyridine Derivatives: Elucidating Structure-Property Relationships
Introduction: The Therapeutic Potential and Crystallographic Challenges of Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines.[2][3] Many of these compounds are understood to exert their therapeutic effects by inhibiting key enzymes such as phosphoinositide phospholipase C (PI-PLC).[1][3]
A critical challenge in the development of thieno[2,3-b]pyridine-based therapeutics is their often-poor aqueous solubility. This has been attributed to the inherent planarity of the fused ring system, which facilitates strong intermolecular π-stacking and hydrogen bonding interactions, leading to tightly packed crystal lattices.[3] Such stable crystalline forms can hinder dissolution and, consequently, bioavailability. Therefore, a detailed understanding of the three-dimensional structure and packing motifs of these derivatives through single-crystal X-ray crystallography is paramount for rational drug design. By correlating specific structural features with physicochemical properties, researchers can strategically modify the scaffold to optimize both therapeutic efficacy and drug-like properties.
This guide provides a comparative analysis of the crystal structures of novel thieno[2,3-b]pyridine derivatives, offering insights into how subtle modifications to the molecular structure can influence crystal packing and overall molecular conformation. We will delve into the experimental workflow of single-crystal X-ray diffraction, from crystal growth to structure refinement, and present a side-by-side comparison of key crystallographic parameters. This information is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and synthesis of next-generation thieno[2,3-b]pyridine therapeutics.
Methodology: From Synthesis to Structure Determination
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process that demands precision at every stage. Here, we outline the key experimental workflows, emphasizing the causality behind each step.
Synthesis of a Representative Novel Thieno[2,3-b]pyridine Derivative
The synthesis of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines typically follows a multi-step reaction sequence. A common and effective route is the Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles, which are themselves derived from 3-cyanopyridine-2(1H)-thiones. This method is versatile and allows for the introduction of a variety of substituents on the thieno[2,3-b]pyridine core.
Experimental Protocol: Crystallization of a Novel Thieno[2,3-b]pyridine Derivative
The growth of high-quality single crystals is often the most challenging and critical step in X-ray crystallography. The ideal crystal for diffraction is a single, well-ordered lattice, free from defects, cracks, and twinning. For small organic molecules like thieno[2,3-b]pyridine derivatives, several crystallization techniques can be employed. The choice of method and solvent is crucial and often determined empirically.
Step-by-Step Crystallization Protocol (Slow Evaporation Method):
-
Solvent Selection: Begin by assessing the solubility of the purified thieno[2,3-b]pyridine derivative in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: In a clean, small glass vial, dissolve the compound in a minimal amount of the chosen solvent (or solvent mixture) with gentle warming to achieve a clear, saturated, or near-saturated solution.
-
Filtration: Filter the warm solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent. The rate of evaporation is critical; rapid evaporation often leads to the formation of polycrystalline powder or small, poorly-diffracting crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization dish or a quiet corner of a laboratory bench, and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or a loop and gently wash them with a small amount of cold solvent to remove any surface impurities.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
With a suitable single crystal in hand, the next step is to determine its three-dimensional structure using X-ray diffraction. This process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Step-by-Step Data Collection and Refinement Protocol:
-
Crystal Mounting: A selected crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head. For small molecules, this is often done by adhering the crystal to the tip of a thin glass fiber or a specialized loop with a small amount of inert oil or grease.[4]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Comparative Crystallographic Analysis of Novel Thieno[2,3-b]pyridine Derivatives
To illustrate the impact of structural modifications on the crystal packing of thieno[2,3-b]pyridines, we present a comparative analysis of the crystallographic data for three distinct, novel derivatives.
Table 1: Comparative Crystallographic Data for Novel Thieno[2,3-b]pyridine Derivatives
| Parameter | Derivative 1 | Derivative 2 |
| Compound Name | Ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate | 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide |
| Molecular Formula | C₂₇H₂₅N₃O₃S·H₂O | C₂₅H₂₁N₃O₂S |
| Formula Weight | 489.57 | 427.52 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/n |
| a (Å) | 31.083(3) | 16.291(3) |
| b (Å) | 12.0766(10) | 17.514(4) |
| c (Å) | 14.7678(12) | 16.315(3) |
| α (°) | 90 | 90 |
| β (°) | 109.446(1) | 114.36(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 5227.2(7) | 4234.1(15) |
| Z | 8 | 4 |
| Calculated Density (g/cm³) | 1.244 | 1.341 |
| Key Intermolecular Interactions | N-H···O and O-H···N hydrogen bonds forming chains | C-H···O hydrogen bonds |
| Reference | [5] | [6] |
Analysis of Crystallographic Data:
The data presented in Table 1 reveals significant differences in the crystal packing of the two derivatives. Derivative 1, which incorporates a water molecule into its crystal lattice, exhibits a network of N-H···O and O-H···N hydrogen bonds that organize the molecules into chains.[5] In contrast, the crystal structure of Derivative 2 is primarily stabilized by weaker C-H···O hydrogen bonds.[6]
The presence of the bulky ethyl carboxylate and p-tolyl groups, along with the phenylethenyl substituent in Derivative 1, results in a larger unit cell volume compared to Derivative 2, which possesses a more compact acetyl group. The difference in space group and unit cell parameters reflects the distinct symmetry and packing arrangements adopted by these molecules to accommodate their different shapes and intermolecular interactions.
These examples underscore a fundamental principle in crystal engineering: even minor changes to peripheral substituents can lead to profound alterations in the solid-state architecture. For thieno[2,3-b]pyridine derivatives, this has direct implications for properties like solubility and melting point. The introduction of groups capable of forming strong, directional hydrogen bonds, or bulky substituents that disrupt efficient π-stacking, can be a viable strategy to modulate the crystal lattice energy and, in turn, improve the pharmaceutical properties of these compounds.
Visualizing the Workflow and Molecular Scaffolds
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the core chemical structure.
Caption: Experimental workflow for the X-ray crystallography of novel thieno[2,3-b]pyridine derivatives.
Caption: The core chemical structure of the thieno[2,3-b]pyridine scaffold.
Caption: Interrelationship between crystal engineering and pharmaceutical properties of thieno[2,3-b]pyridines.
Conclusion and Future Directions
The crystallographic analysis of novel thieno[2,3-b]pyridine derivatives provides invaluable insights into their solid-state behavior and offers a rational basis for the design of compounds with improved pharmaceutical properties. As demonstrated, minor modifications to the molecular periphery can lead to distinct crystal packing arrangements, governed by a delicate balance of intermolecular forces.
Future work in this area should focus on expanding the library of structurally characterized thieno[2,3-b]pyridines to build a more comprehensive understanding of their structure-property relationships. Co-crystallization with pharmaceutically acceptable excipients presents another promising avenue to modulate the physicochemical properties of these compounds. Ultimately, a synergistic approach that combines synthetic chemistry, X-ray crystallography, and computational modeling will be instrumental in unlocking the full therapeutic potential of the thieno[2,3-b]pyridine scaffold.
References
-
Pilkington, L. I., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
-
Mague, J. T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 84-88. [Link]
-
Hassan, A. Y., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Organic Chemistry, 1(1), 2. [Link]
-
Mague, J. T., et al. (2016). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 297-299. [Link]
-
PubChem. (n.d.). Thieno(2,3-b)pyridine. National Center for Biotechnology Information. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Leung, E., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 14(8), 1489-1498. [Link]
-
van Rensburg, M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5413. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
-
Bakhite, E. A., et al. (2014). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Journal of the Chinese Chemical Society, 61(10), 1099-1106. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
Pervan, M., et al. (2022). Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells. International Journal of Molecular Sciences, 23(21), 13358. [Link]
-
Bobrov, P. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14513-14524. [Link]
-
Florence, A. J., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 8(Pt 5), 717-730. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile
Disclaimer: This document provides guidance on the proper disposal of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile based on its chemical structure and the known hazards of its constituent functional groups. At the time of writing, a specific, verified Safety Data Sheet (SDS) for this exact compound was not publicly available. Therefore, this protocol is derived from best practices for handling halogenated, nitrogen-containing heterocyclic compounds, organoiodides, and nitriles, which may be classified as cytotoxic or hazardous drugs in research settings.[1][2][3] Always consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations, which supersede the guidance provided herein.
Hazard Profile Analysis: A Rationale for Precaution
Understanding the "why" behind a disposal protocol is fundamental to ensuring its correct implementation. The molecular architecture of 4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile necessitates a multi-faceted approach to risk mitigation. Its potential hazards are not derived from a single feature but from the synergistic risk presented by its three core functional regions:
-
The Halogenated System (Chloro- and Iodo- groups): Halogenated organic compounds are environmentally persistent and require specific disposal methods.[4] Improper disposal, particularly via landfill, is often prohibited for chlorinated wastes.[5] Furthermore, combustion of halogenated compounds at insufficiently high temperatures can lead to the formation of highly toxic dioxins and furans.[6] Therefore, segregation into a dedicated "halogenated waste" stream for high-temperature incineration is the industry standard.[6][7][8]
-
The Thieno[2,3-b]pyridine Core: This fused heterocyclic system is structurally related to pyridine, a compound known for its toxicity, flammability, and status as a suspected carcinogen.[9][10] Molecules within this class are often biologically active and may be potent, requiring handling as hazardous or cytotoxic agents.[11][12][13]
-
The Nitrile Moiety (-C≡N): Nitriles are a class of toxic organic compounds.[14] A primary concern is their potential to release highly toxic hydrogen cyanide (HCN) gas if brought into contact with strong acids. This dictates strict rules against mixing nitrile-containing waste with acidic waste streams.
Based on analogous compounds, the anticipated hazard classifications are summarized below.
| Hazard Class | GHS Hazard Statement | Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Common for complex nitrogen heterocycles used in drug development.[15] |
| Skin Irritation | H315: Causes skin irritation | Halogenated aromatics and pyridinic structures can be irritating to the skin.[15][16] |
| Eye Irritation | H319: Causes serious eye irritation | A standard classification for many powdered organic reagents.[15][16] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Fine powders of potent compounds present a significant inhalation risk.[15] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Common for volatile or fine particulate organic compounds.[15] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound at any stage, including weighing, reaction setup, or disposal, the following minimum PPE is mandatory. The causality is clear: we must prevent all routes of exposure—inhalation, dermal, and ocular.
-
Primary Engineering Control: All handling of the solid compound and its concentrated solutions must occur within a certified chemical fume hood or a powder containment hood to control aerosol and vapor exposure.[10][12]
-
Eye Protection: Chemical safety goggles and a full-face shield are required when handling the solid or any solutions. Goggles prevent splashes, while the face shield protects against larger, unexpected releases.
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be removed and disposed of immediately upon suspected contamination. Thin disposable gloves provide a contact barrier but are not impervious; frequent changes are critical.[17]
-
Body Protection: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs, which fastens in the back, should be worn over a standard lab coat.[11] All clothing should be removed and decontaminated in the event of a spill.
-
Respiratory Protection: If there is any risk of aerosol generation outside of a primary engineering control, a NIOSH-approved respirator (e.g., an N95 for particulates or a cartridge respirator for organic vapors) is necessary.
Waste Characterization and Segregation: A Decision Workflow
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing waste streams can create hazardous reactions and dramatically increase disposal costs and complexity. The following workflow must be followed for every item designated for disposal.
Caption: Waste Stream Segregation Workflow for Disposal.
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Unused/Neat Compound and Contaminated Solids
This protocol applies to the original reagent bottle, expired compound, or grossly contaminated solid materials like spill pads.
-
Work Area Preparation: Perform all steps within a chemical fume hood. Place an absorbent, plastic-backed liner on the work surface.
-
Container Preparation: Obtain a designated "Hazardous Solid Waste" container from your EHS department. This is typically a plastic pail or a double-lined cardboard box.
-
Packaging:
-
Ensure the original container of the neat compound is tightly sealed.
-
Carefully place the sealed container into the solid waste drum.
-
Contaminated labware (gloves, weigh paper, wipes) should be collected in a dedicated, sealed plastic bag within the fume hood. Once the bag is full, place it into the solid waste container.
-
-
Labeling: Affix a hazardous waste label to the container. List "4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile" and any other solid chemical waste added. Maintain a running log of contents.
-
Storage: Store the sealed solid waste container in a designated satellite accumulation area, away from incompatible materials.[10]
Protocol 4.2: Disposal of Contaminated Liquid Waste
This protocol applies to reaction mixtures, chromatographic fractions, and washings.
-
Segregation is Paramount:
-
Halogenated Organic Waste: Any organic solvent waste containing this compound MUST be placed in a container designated for "Halogenated Organic Liquid Waste".[7][8] This includes solvents like dichloromethane, chloroform, etc. Do not mix with non-halogenated waste.
-
Aqueous Waste: All aqueous solutions (e.g., from extractions or washes) containing the compound should be collected in a dedicated "Hazardous Aqueous Waste" container.
-
-
Container Management:
-
Use only approved, vented waste containers provided by your EHS department.
-
NEVER add acidic solutions to a waste container that may contain this nitrile-functionalized compound. Ensure the pH of all waste streams is near neutral (pH 6-8) before adding them to the container to prevent potential HCN gas evolution.
-
Keep the waste container tightly capped when not in use.[18] Store in secondary containment.
-
-
Labeling: Label the container clearly with its waste type (e.g., "Halogenated Organic Liquid Waste"). List all chemical constituents, including solvents and the full name of the title compound, with estimated percentages.
-
Incompatible Mixtures: Never mix the following in a single waste container. This is a self-validating system to prevent dangerous reactions.
| Waste Containing This Compound Should NOT Be Mixed With: | Reason for Incompatibility |
| Strong Acids (e.g., HCl, H₂SO₄) | Risk of liberating highly toxic hydrogen cyanide (HCN) gas from the nitrile group. |
| Strong Bases (e.g., NaOH, KOH) | Can promote vigorous, exothermic decomposition reactions with halogenated compounds.[8] |
| Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) | Potential for explosive or highly exothermic reactions with the organic molecule.[8][10] |
| Non-Halogenated Solvent Waste | Cross-contamination complicates and increases the cost of disposal. Halogenated waste requires a specific, high-cost disposal pathway (incineration).[7] |
Final Disposal Pathway: The Role of EHS
The ultimate fate of this hazardous waste is managed by licensed professionals.
-
Collection Request: Once your waste container is full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), complete a chemical collection request form as per your EHS procedures.[10][18]
-
Transportation: Trained EHS personnel will collect the properly labeled and sealed containers.
-
Incineration: The most appropriate disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[15] This process is necessary to ensure the complete destruction of the chlorinated and iodinated organic structure, preventing the release of persistent pollutants.[6] Iodine-containing waste must be managed carefully to avoid environmental contamination.[19][20]
References
- 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE Safety D
- 4-CHLOROTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE 63873-61-0 wiki. Guidechem.
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
- Safety D
- Recovery of iodine from waste liquid containing organoiodine compound.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Nitrates - Standard Operating Procedure.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safe handling of cytotoxics: guideline recommend
- Organic solvent waste. Kemicentrum.
- 40 CFR 268.
- NITRILES. CDC Stacks.
- Iodine Disposal For Businesses. Collect and Recycle.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- Managing Hazardous Drug Exposures: Inform
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Pyridine. University of Washington.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry.
- SAFETY DATA SHEET - 2-Chloro-3-iodopyridine. TCI Chemicals.
- Halogen
- Safe Handling of Chemicals. UNC EHS.
- Safe handling of cytotoxic drugs in the workplace. HSE.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine.
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
- Controlling Occupational Exposure to Hazardous Drugs. OSHA.
Sources
- 1. cdc.gov [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. eCFR :: 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. [ecfr.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. ethz.ch [ethz.ch]
- 9. carlroth.com [carlroth.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hse.gov.uk [hse.gov.uk]
- 13. researchgate.net [researchgate.net]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. echemi.com [echemi.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 19. collectandrecycle.com [collectandrecycle.com]
- 20. case.edu [case.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
